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  • Product: 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
  • CAS: 669704-13-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

Introduction 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid (CAS No. 669704-13-6) is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, which combines a benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid (CAS No. 669704-13-6) is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, which combines a benzoic acid moiety with an acylated amino linker to a tetrahydrofuran ring, presents a unique combination of aromatic and aliphatic features. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

This document is structured to provide not just data and protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and validated approach to characterizing this molecule.

Chemical Identity and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and predict its core physicochemical parameters. These predicted values, while not a substitute for experimental data, offer a valuable baseline for experimental design and hypothesis generation.

Molecular Structure:

Caption: 2D structure of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₂H₁₃NO₄-
Molecular Weight 235.24 g/mol -
pKa (strongest acidic) 3.86ChemAxon
pKa (strongest basic) -1.13ChemAxon
LogP 1.45ChemAxon
LogD at pH 7.4 -0.99ChemAxon
Solubility in water 1.18 g/L (at pH 3.9)ChemAxon
Polar Surface Area 79.48 ŲChemAxon
Hydrogen Bond Donors 2ChemAxon
Hydrogen Bond Acceptors 4ChemAxon
Rotatable Bonds 3ChemAxon

Note: All predicted values were generated using ChemAxon's Chemicalize platform and should be confirmed by experimental data.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

G A Dry Crystalline Sample B Powder the Sample A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat at a Controlled Rate D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Point Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug candidates, as it directly impacts their absorption and bioavailability. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the supernatant.

  • Sampling and Filtration: A sample of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL.

G A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h) A->B C Separate Solid and Supernatant B->C D Filter Supernatant C->D E Quantify Concentration by HPLC D->E F Report Solubility E->F

Caption: Shake-Flask Method for Solubility Determination.

Acid Dissociation Constant (pKa)

Rationale: The pKa value(s) of a compound determine its ionization state at different pH values. This is crucial for understanding its solubility, permeability, and interaction with biological targets. For 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, the carboxylic acid group is expected to have an acidic pKa.

Protocol (Potentiometric Titration):

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for less soluble compounds).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Reporting: The determined pKa value is reported.

G A Dissolve Compound in Solvent B Titrate with Standardized Base A->B C Record pH after Each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa from Half-Equivalence Point D->E F Report pKa E->F

Caption: Potentiometric Titration for pKa Determination.

Octanol-Water Partition Coefficient (LogP)

Rationale: The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for LogP determination.

Protocol:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

  • Reporting: The LogP value is reported.

G A Prepare Saturated Octanol and Water B Dissolve Compound in One Phase A->B C Mix with Other Phase and Equilibrate B->C D Separate the Two Phases C->D E Quantify Concentration in Each Phase D->E F Calculate P and LogP E->F G Report LogP F->G

Caption: Shake-Flask Method for LogP Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the amide proton, and the protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

    • ¹³C NMR: The spectrum will show signals for all 12 carbon atoms in the molecule, with the carbonyl carbons of the amide and carboxylic acid appearing at the downfield end of the spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:

    • A broad O-H stretch from the carboxylic acid.

    • An N-H stretch from the amide.

    • C=O stretches from the carboxylic acid and the amide.

    • Aromatic C-H and C=C stretching vibrations.

    • Aliphatic C-H stretching vibrations from the tetrahydrofuran ring.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Plausible Synthetic Route

A common and reliable method for the synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid would involve the acylation of 3-aminobenzoic acid with an activated form of tetrahydrofuran-2-carboxylic acid.

G A Tetrahydrofuran-2-carboxylic acid B Activation (e.g., with SOCl₂ or a coupling reagent like HATU) A->B C Tetrahydrofuran-2-carbonyl chloride (or activated ester) B->C E Acylation Reaction (in the presence of a base) C->E D 3-Aminobenzoic acid D->E F 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid E->F

Caption: Plausible Synthetic Pathway.

This reaction is typically carried out in an inert solvent, and a base is used to neutralize the acid byproduct. The final product would then be purified by recrystallization or column chromatography.

Conclusion

References

  • ChemAxon Chemicalize Platform. (2024). Physicochemical Property Predictions.[Link]

  • U.S. Pharmacopeia. (2023).
  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Exploratory

An In-depth Technical Guide to the Solubility of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid. It is intended for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, present a qualitative analysis based on its molecular structure, and provide a detailed, field-proven protocol for experimental solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must first dissolve in a solvent system to be absorbed and reach its site of action. In the context of organic synthesis, purification, and formulation, understanding a compound's solubility in organic solvents is paramount for process optimization and the development of stable, effective drug delivery systems.[1] The molecule at the heart of this guide, 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid (CAS No. 669704-13-6), is a complex organic molecule whose solubility is not widely documented.[2] This guide aims to fill that knowledge gap by providing a foundational understanding and practical methodologies for its study.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept that governs solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] Let's dissect the structure of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid to predict its solubility profile.

Molecular Formula: C₁₂H₁₃NO₄[2] Molecular Weight: 235.24 g/mol [2]

The molecule comprises three key functional regions:

  • A Benzoic Acid Moiety: This aromatic carboxylic acid group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This suggests good solubility in polar, protic solvents.

  • An Amide Linkage: The amide group is also highly polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This further enhances its affinity for polar solvents.

  • A Tetrahydrofuran (THF) Ring: The THF ring, a cyclic ether, introduces a degree of moderate polarity and can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with significant overall polarity. The presence of multiple hydrogen bond donors and acceptors indicates that hydrogen bonding will be a dominant intermolecular force governing its solubility.

A structurally related compound, 3-(Tetrahydrofuran-2-yl)benzoic acid, has a calculated LogP of 2.24 and a topological polar surface area of 46.53 Ų.[3] While not identical, these values for a similar structure suggest our target molecule will have moderate lipophilicity and significant polar characteristics.

Qualitative Solubility Prediction

Based on the structural analysis, we can predict the qualitative solubility of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The carboxylic acid and amide groups can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Medium The high polarity and hydrogen bond accepting capabilities of these solvents will facilitate the dissolution of the polar solute.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium to Low THF, being part of the solute's structure, may show some affinity. However, the overall polarity of ethers is lower than that of protic and aprotic polar solvents.
Ketones AcetoneMedium Acetone's polarity and ability to accept hydrogen bonds should allow for moderate solubility.
Halogenated Dichloromethane, ChloroformLow These solvents are less polar and cannot effectively solvate the highly polar functional groups of the solute.
Nonpolar Hexane, TolueneVery Low/Insoluble The significant difference in polarity between the solute and these nonpolar solvents will prevent dissolution.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for measuring the equilibrium solubility of a compound.[4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[5][6]

Detailed Experimental Protocol

Materials:

  • 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Accurately weigh an excess amount of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and place it into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[5][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility does not change over time).[4]

  • Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated into the protocol:

  • Purity of the Compound: The purity of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid should be confirmed before the experiment.

  • Calibration Curve: A multi-point calibration curve for the analytical method should be generated using standards of known concentrations.

  • Replicates: The experiment should be performed in triplicate for each solvent to assess the precision of the results.

  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points is crucial to validate that equilibrium has been reached.

Visualization of Experimental Workflow and Key Relationships

Shake-Flask Method Workflow

ShakeFlaskWorkflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (Shake at Constant T) A->B Known Volume C 3. Separate Solid & Liquid Phases B->C 24-72h D 4. Filter Supernatant C->D Syringe E 5. Dilute Sample D->E Precise Dilution F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Workflow of the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

SolubilityFactors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility SolutePolarity Polarity SolutePolarity->Solubility Hbond Hydrogen Bonding (Donors/Acceptors) Hbond->Solubility MW Molecular Weight MW->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Interplay of factors governing the solubility of a solid in a liquid.

Conclusion and Future Perspectives

References

  • PubChem. 3-(3-Amino-2-hydroxyphenyl)benzoic acid. Available at: [Link]

  • PubChem. 3-((Propan-2-yl)amino)benzoic acid. Available at: [Link]

  • PubChem. 3-(Tetrahydrofuran-3-yloxy)benzoic acid. Available at: [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link]

  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

  • PubChem. 3-Aminobenzoic Acid. Available at: [Link]

  • ResearchGate. Concept of solubility prediction in organic solvents by machine learning. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Reaxys. Reaxys USER Manual. Available at: [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Antimicrobial Potential of Tetrahydrofuran-Containing Benzoic Acids

Foreword: Charting a New Course in Antimicrobial Discovery The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. We must mov...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. We must move beyond the traditional avenues of antibiotic discovery and explore novel chemical scaffolds that can circumvent existing resistance mechanisms. This technical guide delves into one such promising, yet underexplored, area: the synergistic potential of combining the structural features of benzoic acid and tetrahydrofuran.

This document is not a mere recitation of established facts but rather a strategic blueprint for researchers, scientists, and drug development professionals. It is born from the synthesis of established principles in medicinal chemistry and microbiology, designed to provide both the foundational knowledge and the practical methodologies required to pioneer this new class of antimicrobial compounds. As your guide, I will illuminate the causal reasoning behind experimental designs and equip you with self-validating protocols to ensure the integrity of your findings. We will proceed with scientific rigor, grounding our exploration in authoritative references, while boldly stepping into the exciting unknown of novel molecular architecture.

The Known Antimicrobial Efficacy of Benzoic Acid Derivatives

Benzoic acid and its derivatives have a long-standing history as effective antimicrobial agents, widely utilized as preservatives in food and pharmaceuticals.[1] Their efficacy is rooted in their ability to disrupt the cellular integrity and metabolic processes of microorganisms.

Mechanism of Action: A Multi-pronged Attack

The primary antimicrobial action of benzoic acid is attributed to its acidic nature. In its undissociated form, the lipophilic benzoic acid molecule can readily diffuse across the microbial cell membrane.[2] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and an anion.[2] This leads to the acidification of the cytoplasm, which can denature proteins, inhibit enzymatic activity, and disrupt metabolic pathways.[2] The accumulation of the anion within the cell can also contribute to osmotic stress and further metabolic disruption.

Structure-Activity Relationships (SAR): The Influence of Substituents

The antimicrobial potency of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[2][3]

  • Hydroxyl and Methoxyl Groups: The addition of hydroxyl (-OH) and methoxyl (-OCH₃) groups can modulate the compound's lipophilicity and acidity, thereby affecting its ability to penetrate the cell membrane and acidify the cytoplasm.[2] For instance, the position of a hydroxyl group can significantly alter the antibacterial activity, with some studies showing that ortho-hydroxybenzoic acid (salicylic acid) has potent activity.[2]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance through alkyl chain substitution, can enhance its interaction with the lipid bilayer of the cell membrane, potentially leading to increased membrane disruption.[4]

  • Carboxyl Group: The carboxylic acid moiety is crucial for activity, as its protonated form is necessary for membrane translocation.[5] Esterification of the carboxylic acid can lead to a loss of activity, underscoring its importance.[6]

The Tetrahydrofuran Motif: A Privileged Scaffold in Bioactive Molecules

The tetrahydrofuran (THF) ring is a common structural motif found in a vast array of biologically active natural products.[7] This five-membered oxygenated heterocycle is a key component in compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and, importantly, antimicrobial activities.

Notable examples include the annonaceous acetogenins, which possess potent anticancer and antimicrobial properties, and various lignans that exhibit antibacterial and antifungal effects.[7][8] The THF ring in these molecules often plays a critical role in their spatial conformation and their interaction with biological targets. The stereochemistry of the substituents on the THF ring can also have a profound impact on biological activity.[8]

The Hybrid Scaffold: Postulating the Antimicrobial Potential of Tetrahydrofuran-Containing Benzoic Acids

The convergence of the well-established antimicrobial properties of benzoic acid derivatives and the prevalence of the tetrahydrofuran ring in bioactive natural products presents a compelling rationale for the design and investigation of hybrid molecules incorporating both moieties. The hypothetical molecule, 3-(Tetrahydrofuran-2-yl)benzoic acid, serves as a foundational structure for this exploration.

The conjugation of a THF ring to a benzoic acid scaffold could engender novel antimicrobial agents through several mechanisms:

  • Enhanced Cellular Uptake: The THF moiety may modulate the physicochemical properties of the benzoic acid derivative, such as its lipophilicity and solubility, potentially enhancing its ability to penetrate the complex cell envelopes of pathogenic microbes.

  • Novel Target Interactions: The unique three-dimensional structure conferred by the THF ring could enable interactions with new biological targets within the microbial cell that are inaccessible to simple benzoic acid derivatives.

  • Synergistic Intramolecular Effects: The two moieties may act in concert, where the THF group facilitates cell entry or binding to a target, while the benzoic acid component exerts its disruptive acidic or metabolic effects.

A Practical Guide to Synthesis and Evaluation

This section provides a comprehensive, step-by-step workflow for the synthesis and antimicrobial evaluation of a focused library of tetrahydrofuran-containing benzoic acids. The protocols are designed to be self-validating, with clear endpoints and controls.

Proposed Synthesis Workflow

The following is a proposed synthetic route for generating a small library of tetrahydrofuran-containing benzoic acids. This scheme allows for diversification at the benzoic acid substitution and the THF ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Heck Coupling cluster_reaction2 Reduction cluster_product Final Product Library A Substituted Bromobenzoic Acid C Palladium-Catalyzed Heck Reaction A->C B 2,3-Dihydrofuran B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D Intermediate: (2,5-dihydrofuran-2-yl)benzoic acid E Library of Tetrahydrofuran- Containing Benzoic Acids D->E

Caption: Proposed synthetic workflow for generating a library of tetrahydrofuran-containing benzoic acids.

Rationale: The Heck coupling is a robust and versatile reaction for C-C bond formation. Catalytic hydrogenation is a reliable method for the reduction of the double bond in the dihydrofuran ring to yield the saturated tetrahydrofuran ring.

Experimental Protocol: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial potency of a novel compound. The broth microdilution method is a widely used and reliable technique.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and solvent only)

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 colonies of the microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Test Compounds: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. This will bring the final volume to 200 µL and the inoculum concentration to 5 x 10⁵ CFU/mL.

  • Controls: a. Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation. b. Negative (Sterility) Control: A well with 200 µL of uninoculated broth. c. Growth Control: A well with 100 µL of broth and 100 µL of the inoculum. d. Solvent Control: A well with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds, plus broth and inoculum.

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by a microplate reader.

MIC_Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Perform 2-fold Serial Dilution of Test Compound in 96-well Plate B->C D Include Positive, Negative, and Growth Controls C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Cytotoxicity Assay

It is imperative to assess the toxicity of any potential antimicrobial agent against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: a. Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the highest concentration of DMSO) and a positive control.

  • Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. c. Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading the Results: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation and Analysis

The results from the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to facilitate structure-activity relationship analysis.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Tetrahydrofuran-Containing Benzoic Acids

Compound IDR1R2S. aureusE. coliP. aeruginosaC. albicans
1 HH
2 4-ClH
3 4-OCH₃H
4 H5-CH₃
Ciprofloxacin --10.51-
Fluconazole -----2

Table 2: Cytotoxicity (IC₅₀ in µg/mL) and Selectivity Index (SI)

Compound IDIC₅₀ (HEK293)SI (S. aureus)SI (E. coli)
1
2
3
4
Doxorubicin 0.1--

Selectivity Index (SI): A crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (microbial cells) A higher SI value indicates greater selectivity for the microbial target over host cells.

Postulated Mechanism of Action and Signaling Pathway

Based on the known mechanism of benzoic acid, a primary mode of action for tetrahydrofuran-containing benzoic acids would likely involve the disruption of the microbial cell membrane and the acidification of the cytoplasm.

Mechanism_Pathway cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) cluster_effects Cellular Disruption A THF-Benzoic Acid (Undissociated) B Passive Diffusion A->B C Dissociation B->C D Proton (H+) Release C->D E Anion Accumulation C->E F Cytoplasmic Acidification D->F I Osmotic Stress E->I G Enzyme Inhibition F->G H Metabolic Disruption G->H J Cell Death H->J I->J

Sources

Exploratory

Topic: Anti-inflammatory Potential of N-acylated Aminobenzoic Acids

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Chronic inflammation underpins a vast array of human diseases, driving a persistent need for novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic inflammation underpins a vast array of human diseases, driving a persistent need for novel therapeutic agents that can overcome the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs). N-acylated aminobenzoic acids are emerging as a promising class of compounds with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of their chemical synthesis, multifaceted mechanisms of action, and the critical structure-activity relationships that govern their efficacy. We delve into detailed, field-proven methodologies for their preclinical evaluation, from initial in vitro enzymatic and cell-based assays to robust in vivo models of acute inflammation. By elucidating the causality behind experimental design and providing self-validating protocols, this document serves as an authoritative resource for researchers aiming to explore and develop this important new class of anti-inflammatory drug candidates.

The Rationale for a New Generation of Anti-Inflammatory Agents

Inflammation is a fundamental defensive response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases.[1][2] The primary therapeutic mainstays, NSAIDs, effectively manage pain and inflammation primarily by inhibiting cyclooxygenase (COX) enzymes.[3] However, their widespread use is hampered by significant adverse effects, including gastrointestinal complications and cardiovascular risks, largely due to the non-selective inhibition of COX isoforms.[3][4] This therapeutic gap has fueled the search for new agents with improved safety profiles and potentially novel mechanisms of action. N-acylated aminobenzoic acids and related structures represent a compelling area of investigation, demonstrating potent anti-inflammatory effects that appear to be mediated through multiple, complementary pathways.[5][6]

Core Chemistry and Synthesis

The structural versatility of the para-aminobenzoic acid (PABA) scaffold allows for systematic modification at both its amino and carboxyl groups, making it an excellent building block for medicinal chemistry.[7] The synthesis of N-acylated aminobenzoic acids typically involves a straightforward amide condensation reaction.

A general synthetic route begins with the desired aminobenzoic acid core. The amino group is then acylated using a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard coupling conditions. For instance, a study detailing the synthesis of related derivatives describes the use of amide condensation between a carboxylic acid intermediate and various substituted anilines to generate the final products.[8] This modular approach enables the creation of large, diverse libraries of compounds for structure-activity relationship (SAR) screening.

Multifaceted Mechanisms of Anti-inflammatory Action

N-acylated aminobenzoic acids exert their effects by modulating several key nodes within the inflammatory cascade. Unlike traditional NSAIDs that often target a single enzyme, these compounds can influence multiple pathways, potentially leading to broader efficacy.

Inhibition of the Arachidonic Acid Cascade

A primary mechanism is the suppression of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This is achieved through the inhibition of key enzymes in the arachidonic acid (AA) metabolic pathway.

  • Cyclooxygenase (COX) Inhibition: Similar to NSAIDs, some N-acylated aminobenzoic acid derivatives can inhibit COX enzymes, which are responsible for converting AA into prostaglandins like PGG2 and PGH2.[9][10] This leads to a downstream reduction in prostaglandin E2 (PGE2), a critical mediator of inflammation, fever, and pain.[4] The quest for agents that can effectively regulate PGE2 formation is a highly active field of research.[4]

  • Lipoxygenase (LOX) Inhibition: The LOX pathway metabolizes AA into leukotrienes, which are potent chemoattractants and mediators of vascular permeability.[11] Inhibition of LOX is a key strategy for developing anti-inflammatory agents.[11][12] Certain acyl-CoA derivatives, structurally related to the acyl groups used in this class, have been shown to inhibit human lipoxygenase isozymes, suggesting a plausible mechanism for N-acylated compounds.[12]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes PGH2->Prostaglandins via Synthases Inhibitor N-Acylated Aminobenzoic Acids Inhibitor->COX Inhibitor->LOX

Caption: The Arachidonic Acid Cascade and points of inhibition.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation.[13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[10] Several studies have shown that N-acylated compounds can effectively inhibit this pathway, often by preventing the phosphorylation and subsequent degradation of IκBα.[14] This blockade is a powerful anti-inflammatory mechanism, as it shuts down a master regulator of the inflammatory response.[1][8]

NFkB_Pathway cluster_membrane Cell Exterior / Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB p-IκBα IkB_NFkB->p_IkB Degradation of IκBα p_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Inhibitor N-Acylated Aminobenzoic Acids Inhibitor->IKK Inhibits Activation Screening_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_analysis Phase 3: Analysis & Selection cluster_invivo Phase 4: In Vivo Validation Synthesis Compound Library Synthesis Cytotox 1. Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotox Enzyme 2. Enzymatic Assays (COX/LOX Inhibition) Cytotox->Enzyme Non-toxic compounds Cell 3. Cell-Based Assays (PGE2, NO, NF-κB) Enzyme->Cell HitID Hit Identification & SAR Analysis Cell->HitID HitID->Synthesis Iterative Design AcuteModel Acute Inflammation Model (Carrageenan Paw Edema) HitID->AcuteModel Potent hits LeadOpt Lead Optimization AcuteModel->LeadOpt Active in vivo

Caption: A logical workflow for preclinical screening.

In Vitro Assays: Establishing a Foundational Profile

In vitro assays provide the first critical data on a compound's biological activity, mechanism, and safety profile.

Causality: It is imperative to first determine the concentration range at which the compounds are not cytotoxic. This ensures that any observed anti-inflammatory effects are due to specific modulation of signaling pathways and not simply a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Plating: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control wells. [5][7]

Causality: This assay directly measures the product of iNOS activity, providing a functional readout of a compound's ability to suppress this key inflammatory enzyme, often via NF-κB inhibition. The Griess assay is a simple and sensitive method for quantifying nitrite, a stable breakdown product of NO. [5] Methodology:

  • Cell Plating & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL), to the wells. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Measurement: After a brief incubation period in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. [5]

Causality: Measuring the inhibition of PGE2 production in cytokine-stimulated cells provides a physiologically relevant assessment of a compound's ability to interfere with the COX pathway at a cellular level. [4]This is a more integrated measure than a simple enzyme assay, as it accounts for cellular uptake and metabolism.

Methodology:

  • Cell Culture: Culture cells such as rat mesangial cells, which are known to produce PGE2 upon stimulation. [4]2. Pre-treatment: Pre-treat the cells with test compounds at various concentrations for 20-30 minutes. [15]3. Stimulation: Stimulate the cells with a combination of cytokines (e.g., 1 nM Interleukin-1β) and forskolin for 24 hours to induce PGE2 synthesis. [15]4. Supernatant Collection: Collect the cell culture supernatants.

  • Quantification: Quantify the amount of PGE2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. [15]

In Vivo Models: Validation in a Physiological System

In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. [2][16]

Causality: This is the most widely used model for screening acute anti-inflammatory drugs. [17]The inflammatory response is biphasic: an early phase involving histamine and serotonin, and a delayed phase (1-6 hours) mediated primarily by prostaglandins, making it highly suitable for evaluating inhibitors of the COX pathway. [17][18] Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimate for at least one week. [17]2. Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the N-acylated aminobenzoic acid derivative. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection. [17]3. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the later phases indicates potent anti-inflammatory activity. [4][18]

Future Directions and Therapeutic Outlook

N-acylated aminobenzoic acids stand out as a versatile and promising class of anti-inflammatory agents. Their ability to target multiple key pathways, including the COX, LOX, and NF-κB systems, suggests they may offer a broader spectrum of activity and potentially a better safety profile than traditional NSAIDs. The modularity of their synthesis allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Selectivity Profiling: Determining the selectivity of potent hits for COX-1 versus COX-2 to predict potential gastrointestinal side effects.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.

  • Chronic Inflammation Models: Testing lead candidates in more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) to assess their potential for treating long-term inflammatory diseases. [2][17]

Conclusion

The exploration of N-acylated aminobenzoic acids represents a scientifically grounded strategy to address the unmet needs in anti-inflammatory therapy. Their multifaceted mechanisms of action offer a departure from the single-target approach of many existing drugs. The detailed experimental frameworks provided in this guide offer a robust pathway for researchers to systematically evaluate new derivatives, understand their mechanisms, and advance the most promising candidates toward clinical development. Through rigorous application of these methodologies, the full therapeutic potential of this chemical class can be unlocked.

References

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Foundational

An In-Depth Technical Guide to 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid: Synthesis, Properties, and Potential Applications

Introduction In the landscape of modern drug discovery and materials science, the strategic combination of distinct molecular scaffolds is a cornerstone of rational design. The molecule 3-[(Tetrahydrofuran-2-ylcarbonyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic combination of distinct molecular scaffolds is a cornerstone of rational design. The molecule 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid represents a fascinating convergence of two such valuable building blocks: the pharmaceutically relevant 3-aminobenzoic acid core and the versatile tetrahydrofuran-2-carbonyl moiety. While a detailed historical record of the discovery of this specific amide is not prominent in the scientific literature, its logical construction from readily available precursors suggests its potential as a novel intermediate or a principal compound in various research and development endeavors.

This technical guide provides a comprehensive overview of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, focusing on its constituent components, a proposed synthetic pathway, and its potential physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar molecular architectures.

Part 1: The Architectural Components

The structure of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an amide formed between 3-aminobenzoic acid and tetrahydrofuran-2-carboxylic acid. Understanding the individual characteristics of these precursors is crucial to appreciating the properties of the final compound.

The 3-Aminobenzoic Acid Scaffold

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an aromatic compound containing both an amino group and a carboxylic acid group.[1] This arrangement makes it a valuable and versatile building block in organic synthesis.[]

  • Physicochemical Properties : MABA is a white solid with limited solubility in water but is soluble in various organic solvents.[1] Its amphoteric nature, possessing both an acidic and a basic group, allows for a range of chemical modifications.

  • Significance in Medicinal Chemistry : The aminobenzoic acid framework is a well-established pharmacophore. Derivatives of aminobenzoic acids have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, the meta substitution pattern of 3-aminobenzoic acid provides a distinct spatial orientation for further functionalization, influencing how a molecule interacts with biological targets.[5] It is a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[5][6]

The Tetrahydrofuran-2-carbonyl Moiety

Tetrahydrofuran-2-carboxylic acid is a derivative of the saturated heterocyclic ether, tetrahydrofuran (THF). The carboxylic acid group at the 2-position introduces a key functional handle for chemical reactions.

  • Synthesis and Chirality : Tetrahydrofuran-2-carboxylic acid can be synthesized through various methods, including the hydrogenation of furoic acid.[7] Importantly, the 2-position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Enantiomerically pure forms are often prepared via enzymatic resolution or the use of chiral resolving agents.[8][9] The chirality of this moiety can be critical in drug development, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.

  • Applications : The tetrahydrofuran ring is a common structural motif in natural products and pharmaceuticals. Its presence can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds. Chiral tetrahydrofuran-2-carboxylic acid is a building block for certain antibiotics.[7]

Part 2: Proposed Synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid

The formation of an amide bond between a carboxylic acid and an amine is a fundamental and well-established transformation in organic chemistry.[10] The synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can be logically achieved through the acylation of 3-aminobenzoic acid with an activated form of tetrahydrofuran-2-carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key amide bond disconnection, pointing to 3-aminobenzoic acid and tetrahydrofuran-2-carboxylic acid as the primary starting materials.

G TM Target Molecule 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid Amide Amide Bond Disconnection TM->Amide C-N disconnection SM1 3-Aminobenzoic Acid Amide->SM1 SM2 Tetrahydrofuran-2-carboxylic Acid Amide->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow

A common and effective method for this type of amide coupling involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

G cluster_0 Activation Step cluster_1 Coupling Step THFC Tetrahydrofuran-2- carboxylic Acid AcylChloride Tetrahydrofuran-2- carbonyl Chloride THFC->AcylChloride SOCl₂ or (COCl)₂ ABA 3-Aminobenzoic Acid AcylChloride->ABA Reaction Product 3-[(Tetrahydrofuran-2-ylcarbonyl)- amino]benzoic Acid ABA->Product Base (e.g., Pyridine or Et₃N)

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-2-carbonyl Chloride

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent : Slowly add thionyl chloride (SOCl₂; ~1.2 equivalents) or oxalyl chloride ((COCl)₂; ~1.2 equivalents) to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.

  • Reaction : Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Isolation : Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude tetrahydrofuran-2-carbonyl chloride, which is often used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup : In a separate flask under an inert atmosphere, dissolve 3-aminobenzoic acid (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (~1.5 equivalents) in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

  • Acylation : Cool the solution of the amine to 0 °C and slowly add a solution of the crude tetrahydrofuran-2-carbonyl chloride (from Step 1, ~1.1 equivalents) in the same solvent.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification :

    • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product, 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Alternative Coupling Methods:

For substrates that may be sensitive to the conditions of acyl chloride formation, standard peptide coupling reagents can be employed. These reagents facilitate the direct formation of the amide bond from the carboxylic acid and amine.[11]

Coupling ReagentAbbreviationActivator/Base
DicyclohexylcarbodiimideDCC-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt or DMAP
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPDIPEA or Et₃N
n-Propanephosphonic acid anhydrideT3PPyridine

Part 3: Potential Biological Activity and Applications

Given the absence of specific biological data for 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, its potential therapeutic applications can be inferred from the known activities of its constituent moieties and related structures.

  • Anti-inflammatory and Analgesic Potential : Derivatives of aminobenzoic acid are known to possess anti-inflammatory and analgesic properties. The addition of the tetrahydrofuran group could modulate these activities by altering the molecule's solubility, cell permeability, and interaction with target proteins.

  • Antimicrobial Activity : The p-aminobenzoic acid (PABA) scaffold is famously mimicked by sulfonamide antibiotics to inhibit folate synthesis in bacteria.[12] While the meta-isomer has different electronic properties, derivatives of 3-aminobenzoic acid could still be explored for antimicrobial activity.

  • Enzyme Inhibition : The structural features of the target molecule, including the amide linkage and the potential for hydrogen bonding from the ether oxygen and the carboxylic acid, make it a candidate for screening as an enzyme inhibitor in various disease pathways.

  • Materials Science : The rigid aromatic core combined with the more flexible tetrahydrofuran ring and the presence of functional groups capable of hydrogen bonding suggest potential applications in the development of novel polymers or other advanced materials.[6]

Conclusion

3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is a synthetically accessible molecule that combines two important chemical scaffolds. While its specific discovery and history are not well-documented, a robust synthetic strategy can be proposed based on fundamental organic chemistry principles. The analysis of its structural components suggests that this compound and its derivatives could be of significant interest in medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this molecule is warranted to fully explore its potential.

References

  • ChemProc. A green and sustainable approach for the production of 3-aminobenzoic acid (3-ABA) from 3-nitrobenzaldehyde promoted by NORIT GAC 12-40 as a carbonaceous bio-based material was successfully achieved in subcritical water. Available at: [Link].

  • Wikipedia. 3-Aminobenzoic acid. Available at: [Link].

  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 439–447. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link].

  • ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available at: [Link].

  • ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Available at: [Link].

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(18), 6549. Available at: [Link].

  • PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link].

  • ResearchGate. Acetylation and condensation of p-amino benzoic acid 1 with different... Available at: [Link].

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available at: [Link].

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link].

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link].

  • Google Patents. Process for preparing optically active tetrahydro-2-furoic acid.
  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anticancer... Available at: [Link].

  • Grokipedia. 3-Aminobenzoic acid. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Amide Coupling of Tetrahydrofuran-2-carboxylic Acid and Aminobenzoic Acid

Introduction: The Significance of N-(Carboxyphenyl)tetrahydrofuran-2-carboxamides The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(Carboxyphenyl)tetrahydrofuran-2-carboxamides

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][] The specific coupling of a saturated heterocyclic carboxylic acid, such as tetrahydrofuran-2-carboxylic acid, with an aromatic amine like aminobenzoic acid, yields N-(carboxyphenyl)tetrahydrofuran-2-carboxamide structures. These scaffolds are of significant interest in drug discovery and materials science. Tetrahydrofuran-2-carboxylic acid serves as a versatile, non-planar building block in synthetic chemistry, offering unique conformational properties.[3] Aminobenzoic acids are biologically relevant molecules, with the para-isomer (PABA) being known for its role in folate synthesis and as a UV-blocking agent.[4]

This application note provides a detailed, field-proven protocol for the efficient coupling of tetrahydrofuran-2-carboxylic acid with aminobenzoic acid. We will delve into the mechanistic rationale behind the chosen methodology, offer a step-by-step experimental guide, and discuss purification and characterization, ensuring researchers can reliably reproduce and adapt this critical transformation.

Principle and Mechanism: Carbodiimide-Mediated Amide Bond Formation

Directly condensing a carboxylic acid and an amine to form an amide is challenging due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, coupling reagents are employed to activate the carboxylic acid. Among the most reliable and widely used methods is the carbodiimide-mediated approach, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6]

The core principle involves two stages:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also undergo side reactions.

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon of the O-acylisourea, forming the desired amide bond and releasing an N,N'-disubstituted urea byproduct. A key advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification.[6]

To enhance efficiency and minimize side reactions, such as racemization at the α-carbon (if chiral) or the formation of a stable N-acylurea, an activating agent like 1-Hydroxybenzotriazole (HOBt) is introduced.[7][8] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to a cleaner and more efficient reaction.[6][8]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierNotes
Tetrahydrofuran-2-carboxylic acidC₅H₈O₃116.12Sigma-AldrichPurity ≥97%[9]
4-Aminobenzoic acidC₇H₇NO₂137.14Acros OrganicsPurity >99%
EDC·HCl (EDAC)C₈H₁₈ClN₃191.70TCI AmericaWater-soluble carbodiimide
HOBt MonohydrateC₆H₅N₃O·H₂O153.14Alfa AesarAdditive to suppress side reactions
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24FlukaNon-nucleophilic base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous, <50 ppm water
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. BakerACS Grade
Hydrochloric Acid (HCl)HCl36.46EMD Millipore1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01MacronSaturated aqueous solution
BrineNaCl (aq)--Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37VWRFor drying organic layers
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Experimental Protocol

This protocol details the synthesis of 4-((tetrahydrofuran-2-carbonyl)amino)benzoic acid as a representative example. The procedure can be adapted for the ortho and meta isomers of aminobenzoic acid.

Visual Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Aqueous Work-up cluster_purify 4. Purification & Analysis prep_amine Dissolve Aminobenzoic Acid & THF-2-Carboxylic Acid in DMF prep_additives Add HOBt and DIPEA prep_amine->prep_additives Under N₂ cool Cool to 0 °C (Ice Bath) prep_additives->cool add_edc Add EDC·HCl (Portion-wise) cool->add_edc warm Warm to RT Stir 12-18 h add_edc->warm monitor Monitor by TLC warm->monitor quench Dilute with EtOAc & Water monitor->quench If complete wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO₄) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for the EDC/HOBt mediated amide coupling.

Step-by-Step Methodology

Reaction Setup (Based on 1.0 g of 4-Aminobenzoic acid)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.00 g, 7.29 mmol, 1.0 equiv.) and tetrahydrofuran-2-carboxylic acid (0.93 g, 8.02 mmol, 1.1 equiv.).

  • Add HOBt monohydrate (1.34 g, 8.75 mmol, 1.2 equiv.).

  • Under a nitrogen or argon atmosphere, add 20 mL of anhydrous DMF via syringe. Stir the mixture until all solids dissolve.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.83 g, 3.8 mL, 21.87 mmol, 3.0 equiv.) dropwise to the stirred solution.

  • Cool the flask to 0 °C using an ice-water bath.

Coupling Reaction

  • Once the solution is cooled, add EDC·HCl (1.68 g, 8.75 mmol, 1.2 equiv.) portion-wise over 10 minutes. Causality Note: Slow, portion-wise addition of EDC·HCl helps to control the initial exotherm and minimizes the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexanes mobile phase with 1% acetic acid). The disappearance of the limiting starting material (aminobenzoic acid) indicates reaction completion.

Work-up and Purification

  • Once the reaction is complete, pour the DMF solution into a 250 mL separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL). Expertise Note: This acidic wash removes unreacted amine starting material and the basic DIPEA.

    • Saturated NaHCO₃ solution (2 x 50 mL). Expertise Note: This basic wash removes unreacted carboxylic acid and the HOBt additive.

    • Saturated brine solution (1 x 50 mL). This wash removes residual water from the organic layer.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).[10] If recrystallization is ineffective, purification via column chromatography on silica gel may be necessary.[11]

Reaction Mechanism Visualization

G RCOOH Tetrahydrofuran-2-Carboxylic Acid O_acylisourea O-Acylisourea Intermediate(Reactive, Unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt HOBt HOBt_ester HOBt Active Ester(More Stable, Highly Reactive) HOBt->HOBt_ester RNH2 Aminobenzoic Acid Amide Target Amide RNH2->Amide O_acylisourea->HOBt_ester + HOBt - EDC-Urea O_acylisourea->Amide + Aminobenzoic Acid HOBt_ester->Amide + Aminobenzoic Acid - HOBt (regenerated) Urea EDC-Urea Byproduct (Water Soluble)

Sources

Application

Application Notes and Protocols for Affinity Chromatography Using 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

Introduction: A Novel Ligand for Targeted Protein Purification Affinity chromatography stands as a premier technique for protein purification, leveraging the highly specific, reversible binding interactions between a tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand for Targeted Protein Purification

Affinity chromatography stands as a premier technique for protein purification, leveraging the highly specific, reversible binding interactions between a target protein and a ligand immobilized on a solid support.[1][2] This high degree of selectivity allows for substantial purification, often in a single step.[3][4] The power of this technique is fundamentally dependent on the design and selection of the affinity ligand.[5] Small molecules, in particular, offer significant advantages as affinity ligands due to their stability, ease of synthesis, and the ability to be tailored for specific protein targets.[6]

This document provides a comprehensive guide to the use of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a novel affinity ligand. While the direct application of this specific molecule is an area of ongoing research, its structural motifs—a tetrahydrofuran ring and a benzoic acid derivative—suggest its potential as a ligand for purifying proteins that recognize such structures. This guide will use the purification of the 14-3-3 protein family as a hypothetical, yet scientifically plausible, application to illustrate the principles and protocols. 14-3-3 proteins are key regulators in numerous cellular processes and are known to bind a diverse array of partner proteins, often through interactions that can be modulated by small molecules.[7][8][9] The fungal phytotoxin Fusicoccin A, for example, is a well-studied small molecule that stabilizes 14-3-3 protein-protein interactions and has been used in affinity-based studies.[10][11][12][13]

These notes are intended for researchers, scientists, and drug development professionals seeking to develop novel affinity purification strategies for challenging protein targets. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for resin synthesis and protein purification, and offer insights into process optimization and troubleshooting.

Part 1: The Affinity Ligand - 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

The choice of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a candidate ligand is based on a rational design approach. The molecule possesses distinct chemical features that can be exploited for specific protein binding and immobilization:

  • Aromatic Carboxylic Acid: The benzoic acid moiety provides a rigid scaffold and a terminal carboxyl group (-COOH). This carboxyl group is the primary functional handle for covalent immobilization onto an amine-functionalized chromatography matrix.[14][15]

  • Tetrahydrofuran Ring: This cyclic ether introduces a polar, flexible element that can participate in hydrogen bonding and van der Waals interactions within a protein's binding pocket.

  • Amide Linkage: The amide bond connects the two key structural motifs and provides an additional hydrogen bond donor and acceptor, contributing to the specificity of the interaction.

Part 2: Synthesis of the Affinity Resin

The cornerstone of this affinity chromatography application is the covalent immobilization of the ligand onto a solid support. The most common and robust method for coupling a ligand with a carboxylic acid to an amine-functionalized resin is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][16]

The EDC/NHS chemistry proceeds in two steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the ligand to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This enhances the efficiency of the coupling reaction.[16]

  • Amide Bond Formation: The NHS ester readily reacts with the primary amines on the surface of the chromatography resin, forming a stable amide bond and releasing NHS.

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling Ligand_COOH Ligand-COOH (3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid) O_acylisourea Reactive O-acylisourea intermediate (unstable) Ligand_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS NHS/Sulfo-NHS NHS_ester Amine-reactive NHS ester (more stable) NHS->NHS_ester O_acylisourea_ref->NHS_ester + Amine_Resin Amine-functionalized Resin (e.g., AminoLink™ Agarose) Immobilized_Ligand Immobilized Ligand (Stable Amide Bond) Amine_Resin->Immobilized_Ligand NHS_ester_ref->Immobilized_Ligand +

Protocol 2.1: Immobilization of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid on Amine-Functionalized Agarose Resin

This protocol details the covalent coupling of the ligand to a commercially available amine-functionalized agarose resin (e.g., AminoLink™ Coupling Resin).

Materials:

Reagent/EquipmentPurpose
Amine-functionalized Agarose Resin (e.g., AminoLink™)Solid support for ligand immobilization.
3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acidThe affinity ligand to be immobilized.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Zero-length crosslinker for activating carboxyl groups.
NHS (N-hydroxysuccinimide) or Sulfo-NHSStabilizes the EDC-activated carboxyl group.
Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.7-6.0)Buffer for the activation and coupling reactions.
Wash Buffer (e.g., 1 M NaCl)Removes unreacted ligand and byproducts.
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)Blocks unreacted amine sites on the resin.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Solvent to dissolve the ligand if not soluble in aqueous buffer.
Spin ColumnsFor easy washing and handling of the resin.
End-over-end rotatorTo keep the resin suspended during incubation steps.
Spectrophotometer (optional)To estimate ligand coupling efficiency.

Procedure:

  • Resin Preparation:

    • Equilibrate the amine-functionalized agarose resin to room temperature.

    • Transfer a desired volume of the resin slurry (e.g., 2 mL of a 50% slurry) to a spin column.

    • Wash the resin twice with 5 mL of Activation/Coupling Buffer to remove the storage solution and equilibrate the pH.

  • Ligand Preparation:

    • Prepare a 10-50 mM solution of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in Activation/Coupling Buffer. If the ligand has poor aqueous solubility, dissolve it first in a minimal amount of DMF or DMSO and then dilute it with the buffer.

    • Note: The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid affecting the resin structure.

  • Activation and Coupling:

    • Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in Activation/Coupling Buffer at a concentration of 0.1 M.

    • Add the prepared ligand solution to the washed resin.

    • Add the EDC and NHS/Sulfo-NHS solutions to the resin-ligand slurry. A typical molar ratio is a 2-5 fold excess of EDC/NHS over the ligand.

    • Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end mixing.

  • Washing:

    • After incubation, centrifuge the column and discard the supernatant.

    • Wash the resin three times with 5 mL of Wash Buffer to remove non-covalently bound ligand and reaction byproducts.

  • Quenching (Blocking):

    • Add 5 mL of Quenching Buffer to the resin.

    • Incubate for 1 hour at room temperature with gentle mixing to block any unreacted amine groups on the resin. This step is crucial to prevent non-specific binding of proteins to the resin.[5]

  • Final Wash and Storage:

    • Wash the resin three times with 5 mL of a neutral buffer (e.g., PBS, pH 7.4).

    • The affinity resin is now ready for use. For storage, resuspend the resin in a neutral buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.

Part 3: Affinity Purification of 14-3-3 Proteins (Hypothetical Application)

This section outlines a protocol for the purification of 14-3-3 proteins from a cell lysate using the newly synthesized affinity resin. The general principles of binding, washing, and eluting a target protein are applicable to a wide range of affinity chromatography experiments.[17]

G Equilibration 1. Equilibration Equilibrate the affinity resin with Binding Buffer. Sample_Loading 2. Sample Loading Load the clarified cell lysate onto the column. Equilibration->Sample_Loading Binding 3. Binding Incubate to allow 14-3-3 proteins to bind to the immobilized ligand. Sample_Loading->Binding Wash 4. Wash Wash with Binding Buffer to remove unbound proteins. Binding->Wash Elution 5. Elution Elute the bound 14-3-3 proteins using Elution Buffer. Wash->Elution Analysis 6. Analysis Analyze the eluted fractions (e.g., by SDS-PAGE, Western Blot). Elution->Analysis

Protocol 3.1: Purification of 14-3-3 Proteins

Materials:

Reagent/EquipmentPurpose
Synthesized Affinity ResinFor specific capture of the target protein.
Cell Lysate (containing 14-3-3 proteins)The source of the target protein.
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)Promotes specific binding of the target protein to the ligand.
Wash Buffer (e.g., Binding Buffer with 250-500 mM NaCl)Removes non-specifically bound proteins.
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5-3.0)Disrupts the ligand-protein interaction to release the target protein.
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)To immediately neutralize the low pH of the eluted fractions.
Chromatography ColumnTo pack the affinity resin.
Peristaltic Pump or FPLC/HPLC SystemFor controlled flow of buffers over the column.
Fraction CollectorTo collect the eluted protein in separate fractions.

Procedure:

  • Column Packing and Equilibration:

    • Pack the synthesized affinity resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation and Loading:

    • Prepare a clarified cell lysate by centrifugation and/or filtration to remove cellular debris.

    • Dilute the lysate with Binding Buffer if necessary to reduce viscosity and ensure appropriate ionic strength and pH for binding.[18]

    • Load the prepared sample onto the equilibrated column at a low flow rate to maximize the interaction time between the target protein and the immobilized ligand.

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Wash Buffer to remove proteins that are not specifically bound to the ligand. The increased salt concentration in the Wash Buffer helps to disrupt weak, non-specific ionic interactions.[5]

    • Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline, indicating that all unbound proteins have been washed away.

  • Elution:

    • Elute the bound 14-3-3 proteins by applying the Elution Buffer. The low pH of the glycine buffer will protonate key residues involved in the binding interaction, causing the release of the target protein.

    • Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent denaturation of the purified protein.

  • Analysis:

    • Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting with an anti-14-3-3 antibody, or mass spectrometry.

Part 4: Optimization and Troubleshooting

The success of affinity chromatography often relies on careful optimization of the experimental conditions.

Key Parameters for Optimization:

ParameterRationale
Ligand Density Too low a density will result in low binding capacity. Too high a density can lead to steric hindrance and non-specific binding. This can be controlled by varying the initial concentration of the ligand during the coupling reaction.
Binding/Wash pH The pH of the binding and wash buffers should be optimized to promote specific interactions while minimizing non-specific binding.
Ionic Strength The salt concentration in the binding and wash buffers is critical for controlling ionic interactions. A step gradient of increasing salt in the wash buffer can be used to remove weakly bound contaminants.
Elution Method In addition to low pH elution, other methods can be explored, such as competitive elution with a soluble form of the ligand or a related small molecule, or by using chaotropic agents. The choice of elution method depends on the stability of the target protein and the nature of the ligand-protein interaction.

Troubleshooting Common Issues: [5][17][18][19]

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient ligand coupling.- Binding conditions are not optimal.- Target protein is not present or is denatured.- Verify ligand immobilization.- Screen a range of pH and salt concentrations for the binding buffer.- Confirm the presence and integrity of the target protein in the starting material via Western blot.
Poor Purity/Contamination - Non-specific binding to the resin.- Ineffective washing.- Increase the salt concentration or add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.- Ensure the quenching step was performed correctly to block all active sites on the resin.- Optimize the elution conditions to be more specific.
Protein Elutes During Wash - Binding affinity is too low under the wash conditions.- Decrease the stringency of the wash buffer (e.g., lower the salt concentration).
Protein Does Not Elute - Elution conditions are not strong enough to disrupt the binding.- The protein has precipitated on the column.- Try a more stringent elution buffer (e.g., lower pH, higher salt, or a chaotropic agent).- If competitive elution is possible, use a high concentration of the competitor.- Ensure the protein is soluble under the elution conditions.

Conclusion

The use of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a ligand in affinity chromatography represents a promising avenue for the targeted purification of proteins. By leveraging rational ligand design and established immobilization chemistries, it is possible to create bespoke affinity resins for challenging purification tasks. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to develop and optimize their own small molecule-based affinity chromatography workflows. While the application for purifying 14-3-3 proteins is presented as a scientifically-grounded hypothesis, the principles and methodologies are broadly applicable and can be adapted for a wide range of protein targets.

References

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  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first? [Forum discussion]. Retrieved from [Link]

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  • Rubio, M. P., Geraghty, K. M., Wong, B. H. C., Wood, N. T., Campbell, D. G., Morrice, N., & Mackintosh, C. (2004). 14-3-3-affinity purification of over 200 human phosphoproteins reveals new links to regulation of cellular metabolism, proliferation and trafficking. Biochemical Journal, 379(2), 395-408.
  • de Boer, A. H., van der Zwan, G., Staal, M., & Korthout, H. A. A. J. (1995). Purification of the Fusicoccin-Binding Protein from Oat Root Plasma Membrane by Affinity Chromatography with Biotinylated Fusicoccin. Plant Physiology, 107(4), 1359-1368.
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  • Excedr. (2023, June 7). Affinity Resins: Overview, Types, & More. Retrieved from [Link]

  • Ballone, A. (2020). Rational design of small molecule 14-3-3 protein-protein interaction stabilizers [Doctoral dissertation, Technische Universiteit Eindhoven].
  • Moorhead, G., Douglas, P., Morrice, N., Meek, S., De-la-Torre, V., & Mackintosh, C. (2002). Affinity purification of diverse plant and human 14-3-3-binding partners. Biochemical Society Transactions, 30(4), 361-365.
  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
  • Aryal, S. (2023, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • Ballone, A., Centorrino, F., & Ottmann, C. (2018).
  • Sehnke, P. C., Rosenquist, M., & Ferl, R. J. (2002). Comprehensive Analysis of the 14-3-3 Interactome in Barley Leaves Using a Complementary Proteomics and Two-Hybrid Approach. Plant Physiology, 128(2), 481-490.
  • G-Biosciences. (2022, October 25). Affinity Purification Resins and Methods. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Tutar, Y., & Ozgur, A. (2012).
  • Sijbesma, E., Skora, L., Leysen, S., Brunsveld, L., Koch, U., Nussbaumer, P., Jahnke, W., & Ottmann, C. (2019). Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02. Scientific Reports, 9(1), 1-11.
  • Zhao, J., Du, Y., & Li, Y. (2011). Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor. Proceedings of the National Academy of Sciences, 108(39), 16212-16216.
  • de Boer, A. H., van der Zwan, G., Staal, M., & Korthout, H. A. A. J. (1995). Purification of the Fusicoccin-Binding Protein from Oat Root Plasma Membrane by Affinity Chromatography with Biotinylated Fusicoccin. Plant Physiology, 107(4), 1359-1368.
  • Lattanzio, V. M. T., & Evidente, A. (2021). The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug. Toxins, 13(9), 648.

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Method

Application Notes and Protocols for 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in Drug Discovery

Introduction: A Privileged Scaffold for Modulating Biological Systems In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular fragments to create novel chemical entities with enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modulating Biological Systems

In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular fragments to create novel chemical entities with enhanced pharmacological properties is a cornerstone of rational drug design. The building block, 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid , represents a compelling scaffold that marries the favorable attributes of a flexible, polar tetrahydrofuran (THF) ring with the rigid, aromatic core of 3-aminobenzoic acid. This unique amalgamation offers a versatile platform for generating diverse compound libraries with the potential to interact with a wide array of biological targets.

The tetrahydrofuran motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and act as a key pharmacophoric element.[1] The THF ring, a five-membered cyclic ether, can engage in hydrogen bonding through its oxygen atom and provides a three-dimensional structure that can effectively probe the binding pockets of proteins.[1] Benzoic acid derivatives, on the other hand, are integral components of many therapeutic agents, including anticancer and anti-inflammatory drugs, serving as a rigid anchor for orienting functional groups and participating in crucial intermolecular interactions.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a versatile building block in the discovery of novel therapeutics.

Physicochemical Properties and Design Rationale

The structural features of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid offer several advantages in drug design:

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₂H₁₃NO₄Provides a compact and synthetically accessible core.
Molecular Weight 235.24 g/mol Falls within the desirable range for "rule of five" compliance, favoring good oral bioavailability.
Hydrogen Bond Donors 2The carboxylic acid and amide N-H groups can form key hydrogen bonds with target proteins.
Hydrogen Bond Acceptors 4The carbonyl oxygens, ether oxygen, and carboxylic acid hydroxyl can accept hydrogen bonds, increasing binding affinity.
Rotatable Bonds 3Allows for conformational flexibility to adapt to various binding site topographies.
Topological Polar Surface Area (TPSA) 75.7 ŲSuggests good potential for cell permeability and oral absorption.

The meta-substitution pattern on the benzoic acid ring provides a distinct vector for chemical elaboration, allowing for the exploration of chemical space in a manner that is differentiated from ortho- and para-substituted analogs. The amide linker offers a stable connection between the two core fragments while also contributing to the molecule's hydrogen bonding potential.

Synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process involving an initial amide coupling reaction followed by ester hydrolysis. This approach utilizes commercially available starting materials, ensuring accessibility for most medicinal chemistry laboratories.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Ester Hydrolysis Ethyl_3_aminobenzoate Ethyl 3-aminobenzoate Amide_Ester Ethyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate Ethyl_3_aminobenzoate->Amide_Ester Base (e.g., Pyridine or DIEA) DCM, 0°C to rt THF_carbonyl_chloride Tetrahydrofuran-2-carbonyl chloride THF_carbonyl_chloride->Amide_Ester Final_Product 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid Amide_Ester->Final_Product 1. LiOH, THF/H₂O 2. Acidic workup (e.g., HCl)

Figure 1: Synthetic workflow for 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Part 1: Synthesis of Ethyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

Rationale: This step forms the crucial amide bond. Using the ethyl ester of 3-aminobenzoic acid protects the carboxylic acid functionality during the coupling reaction. Tetrahydrofuran-2-carbonyl chloride is a reactive acylating agent that readily participates in this transformation. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.

Materials:

  • Ethyl 3-aminobenzoate[3]

  • Tetrahydrofuran-2-carbonyl chloride[4][5]

  • Pyridine or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-aminobenzoate (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine or DIEA (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: While stirring vigorously, add a solution of tetrahydrofuran-2-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Part 2: Synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is a commonly used base for this transformation as it is effective and generally leads to clean reactions. An acidic workup is necessary to protonate the carboxylate salt and precipitate the final product.

Materials:

  • Ethyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Standard filtration apparatus

Protocol:

  • Reaction Setup: Dissolve the purified ethyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add LiOH (2.0-3.0 eq.) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A precipitate of the desired carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under vacuum to yield 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The spectra are expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the amide proton, and the protons of the tetrahydrofuran ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Melting Point: The melting point should be determined as an indicator of purity.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Application in Drug Discovery: A Hypothetical Case Study

While specific examples of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in the public domain are limited, its utility can be illustrated through a hypothetical drug discovery workflow targeting a hypothetical protein kinase.

Drug_Discovery_Workflow Start Target Identification (Protein Kinase X) HTS High-Throughput Screening Start->HTS Hit_Identified Hit Compound Identified (Contains Benzoic Acid Moiety) HTS->Hit_Identified SAR_Strategy Structure-Activity Relationship (SAR) Strategy Formulation Hit_Identified->SAR_Strategy Building_Block 3-[(THF-2-carbonyl)amino]benzoic acid as a Building Block SAR_Strategy->Building_Block Library_Synthesis Parallel Synthesis of Analog Library Building_Block->Library_Synthesis Biological_Screening In Vitro Kinase Assays Cell-Based Assays Library_Synthesis->Biological_Screening Lead_Optimization Lead Compound with Improved Potency & PK Properties Biological_Screening->Lead_Optimization Iterative Cycles Lead_Optimization->SAR_Strategy

Figure 2: Hypothetical drug discovery workflow utilizing the target building block.

In this scenario, a high-throughput screen identifies a hit compound with moderate inhibitory activity against Protein Kinase X. The hit contains a 3-aminobenzoic acid core. To improve potency and pharmacokinetic properties, a structure-activity relationship (SAR) campaign is initiated.

Rationale for using 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid:

  • Exploration of a New Vector: The tetrahydrofuran-2-carbonyl group is introduced at the 3-amino position to probe a previously unexplored region of the kinase's binding pocket.

  • Improved Solubility and PK Properties: The polar THF moiety is hypothesized to enhance the aqueous solubility and overall DMPK (drug metabolism and pharmacokinetics) profile of the new analogs compared to more lipophilic substituents.

  • Conformational Constraint and Vectorial Projection: The five-membered ring of the THF group, while flexible, provides a degree of conformational pre-organization that can be advantageous for binding. The carbonyl linker projects the THF ring away from the phenyl plane, allowing it to access different sub-pockets.

Experimental Workflow:

  • Library Synthesis: The synthesized 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is used as a common intermediate. The carboxylic acid is then coupled with a diverse set of amines using standard amide coupling protocols to generate a library of final compounds.

  • In Vitro Screening: The synthesized library is screened in a biochemical assay to determine the IC₅₀ values against Protein Kinase X.

  • SAR Analysis: The results are analyzed to identify trends. For example, it might be discovered that analogs with the (S)-enantiomer of the tetrahydrofuran ring are more potent, suggesting a stereospecific interaction with the target.

  • Lead Optimization: Based on the initial SAR, further refinements are made to the lead compounds, potentially modifying the substitution on the tetrahydrofuran ring or exploring alternative linkers, to further enhance potency, selectivity, and drug-like properties.

Conclusion

3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is a valuable and synthetically accessible building block for drug discovery. Its unique combination of a flexible, polar heterocycle and a rigid aromatic core provides a versatile platform for the design and synthesis of novel small molecules. The protocols and strategic considerations outlined in this application note are intended to empower researchers to effectively utilize this scaffold in their efforts to develop the next generation of therapeutic agents.

References

  • Blanco, M.-J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., Lin, C., Mudra, D., Oskins, J., Wang, X.-S., Yu, X.-P., & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931–935. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

  • Google Patents. (n.d.). US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
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  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
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  • Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
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  • ACS Publications. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

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  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
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  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Retrieved January 26, 2026, from [Link]

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Application

Application Notes and Protocols for the Integration of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid into Chemical Probes

Introduction: A Novel Scaffold for Chemical Probe Development In the pursuit of novel chemical probes to elucidate complex biological processes and accelerate drug discovery, the strategic selection of molecular building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Chemical Probe Development

In the pursuit of novel chemical probes to elucidate complex biological processes and accelerate drug discovery, the strategic selection of molecular building blocks is paramount.[1] 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid emerges as a compelling scaffold, integrating three key structural motifs: a central aminobenzoic acid core, a flexible yet constrained tetrahydrofuran (THF) ring, and a reactive carboxylic acid handle. This unique combination of features offers a versatile platform for the synthesis of a new generation of chemical probes with potentially advantageous properties.

The aminobenzoic acid moiety provides a rigid backbone that can be strategically functionalized, and its derivatives have been explored for a range of biological activities.[2][3] The THF ring, a prevalent motif in numerous FDA-approved drugs and natural products, is known to favorably influence pharmacokinetic properties.[4][5] It can enhance aqueous solubility, improve metabolic stability, and provide additional hydrogen bond acceptors for target engagement, all of which are desirable characteristics for an effective chemical probe.[6] The terminal carboxylic acid serves as a versatile chemical handle for conjugation to reporter tags (e.g., fluorophores, biotin), photoreactive groups, or larger molecular carriers, enabling a wide array of applications in chemical biology.

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and its subsequent incorporation into chemical probes. We will delve into the rationale behind key experimental steps, offering a framework for the design, synthesis, and validation of novel probes based on this promising scaffold.

Synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid: A Step-by-Step Protocol

The synthesis of the title compound is most efficiently achieved through the amide coupling of 3-aminobenzoic acid and an activated form of tetrahydrofuran-2-carboxylic acid. The following protocol details a robust and scalable procedure utilizing the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 1: Synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid

Materials and Reagents:

  • 3-Aminobenzoic acid

  • Tetrahydrofuran-2-carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Apparatus for filtration

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminobenzoic acid (1.0 equivalent) and tetrahydrofuran-2-carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents: To the stirred solution, add HATU (1.2 equivalents) and then slowly add DIPEA (2.5 equivalents). The reaction mixture may become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material (3-aminobenzoic acid) is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl (2x).

    • Wash the organic layer with saturated NaHCO₃ solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a solid.

  • Characterization: Confirm the identity and purity of the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Incorporating the Scaffold into Chemical Probes: Strategies and Protocols

The carboxylic acid group of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is the primary point of attachment for incorporating this scaffold into functional chemical probes. The most common strategy is the formation of a stable amide bond with an amine-functionalized reporter molecule, linker, or photoreactive group.

Conceptual Workflow for Chemical Probe Synthesis

G cluster_0 Probe Component Selection cluster_1 Amide Coupling Reaction cluster_2 Probe Characterization & Validation Scaffold 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid Activation Activate Carboxylic Acid (e.g., with HATU) Scaffold->Activation Step 1 Linker Amine-functionalized Linker (optional) Coupling Couple with Amine-functionalized Component Linker->Coupling Step 2a (Optional) Reporter Reporter Group (e.g., Fluorophore, Biotin) Reporter->Coupling Step 2b Activation->Coupling Purification Purification (HPLC) Coupling->Purification Step 3 Analysis Structural Analysis (NMR, MS) Purification->Analysis Step 4 Validation Functional Validation (Cellular Assays) Analysis->Validation Step 5

Caption: General workflow for synthesizing a chemical probe.

Protocol 2: Amide Coupling to an Amine-Functionalized Fluorophore

This protocol describes the coupling of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid to a generic amine-containing fluorescent dye.

Materials and Reagents:

  • 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid (1.0 equivalent)

  • Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein) (1.0-1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation: Dissolve 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and the amine-functionalized fluorophore in a minimal amount of anhydrous DMF.

  • Coupling Reaction: In a separate flask, dissolve HATU in anhydrous DMF. Add this solution to the mixture from step 1, followed by the dropwise addition of DIPEA.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature, protected from light, for 4-18 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by reverse-phase HPLC to isolate the desired fluorescent probe.

  • Characterization: Confirm the structure and purity of the final probe by high-resolution mass spectrometry and NMR spectroscopy.

Parameter 3-Aminobenzoic Acid Tetrahydrofuran-2-carboxylic acid HATU
Molecular Weight 137.14 g/mol 116.12 g/mol 380.23 g/mol
Role Starting MaterialAcylating AgentCoupling Reagent
Equivalents 1.01.11.2
Hazards IrritantCorrosiveIrritant

Table 1: Key Reagents for Scaffold Synthesis

Application Notes: Designing and Validating Your Chemical Probe

The successful application of a chemical probe hinges on its careful design and rigorous validation.[7][8]

Design Considerations for Linker Incorporation

While direct conjugation of the scaffold to a reporter is feasible, the incorporation of a linker between the 3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid scaffold and the reporter group can be advantageous.

  • Steric Hindrance: A linker can mitigate potential steric clash between the reporter group and the target protein, preserving the binding affinity of the probe.

  • Solubility: The composition of the linker (e.g., polyethylene glycol) can be tuned to enhance the overall solubility of the probe.

  • Cell Permeability: The physicochemical properties of the linker, such as polarity and flexibility, can significantly impact the probe's ability to cross cellular membranes.[9][10]

Workflow for Chemical Probe Validation

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Selectivity Profiling Biochem_Assay Biochemical Assay (e.g., Kinase Assay) Target_Engagement Target Engagement (e.g., CETSA, FRET) Biochem_Assay->Target_Engagement Binding_Assay Binding Assay (e.g., SPR, ITC) Binding_Assay->Target_Engagement Uptake Cellular Uptake/Localization (Microscopy) Uptake->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Target_Engagement->Phenotypic_Assay Off_Target Off-Target Profiling (e.g., Kinome Scan) Target_Engagement->Off_Target Control_Compound Inactive Control Compound Assay Off_Target->Control_Compound

Caption: Key validation steps for a new chemical probe.

Protocol 3: Assessing Cellular Uptake of a Fluorescent Probe

Materials and Reagents:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent probe synthesized in Protocol 2

  • Hoechst 33342 (for nuclear staining)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixation, optional)

Instrumentation:

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with the fluorescent probe at a suitable concentration (e.g., 1-10 µM) in cell culture medium for a defined period (e.g., 1-4 hours).

  • Washing: Gently wash the cells with warm PBS (3x) to remove excess probe.

  • Counterstaining: Incubate the cells with Hoechst 33342 in PBS for 10-15 minutes to stain the nuclei.

  • Imaging: Wash the cells again with PBS (2x) and image them using a confocal microscope. Acquire images in the channels corresponding to the fluorescent probe and Hoechst 33342.

  • Analysis: Analyze the images to determine the cellular uptake and subcellular localization of the probe.

Assay Type Purpose Example Technique(s) Exemplary Readout
Biochemical Potency Determine the probe's potency against the purified target protein.Enzyme inhibition assay, Radioligand binding assayIC₅₀ or Kᵢ value
Cellular Potency Measure the probe's effectiveness in a cellular context.Western blot for downstream signaling, Reporter gene assayEC₅₀ value
Target Engagement Confirm that the probe binds to its intended target in live cells.Cellular Thermal Shift Assay (CETSA), Fluorescence Recovery After Photobleaching (FRAP)Thermal stabilization of the target, Change in protein mobility
Selectivity Assess the probe's binding to off-target proteins.Kinome-wide profiling, Proteome-wide thermal profilingPercentage of inhibition against a panel of off-targets
Cell Permeability Evaluate the probe's ability to cross the cell membrane.Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assayPermeability coefficient (Pₑ)

Table 2: Key Validation Assays for Chemical Probes

Conclusion and Future Perspectives

3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid represents a versatile and promising scaffold for the development of novel chemical probes. Its modular nature allows for straightforward incorporation of various reporter groups and linkers, while the intrinsic properties of the THF and aminobenzoic acid moieties may confer advantageous biological and pharmacokinetic characteristics. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and validate their own probes based on this scaffold. Rigorous characterization and validation are essential to ensure the generation of high-quality chemical tools that can be used to confidently interrogate biological systems and pave the way for new therapeutic discoveries.

References

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  • Bara, T. J., & Tona, V. (2022). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. RSC Chemical Biology, 3(11), 1361-1369.
  • Berdan, V., Cojocaru, C., & Gulea, A. (2020). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Chemistry Journal of Moldova, 15(2), 89-97.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
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  • Goundry, W. R. F., & Balasubramanian, S. (2018). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 15(10), 844-851.
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  • Murelli, R. P., & Am Ende, C. W. (2018). Synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 10(5), 104-110.
  • Robers, M. B., & Wood, K. V. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 453-475.
  • Scott, J. S., & Bower, J. F. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 66(4), 2561-2580.
  • Schreiber, S. L. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Science, 348(6237), 863-869.
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  • Świsłocka, R., Samsonowicz, M., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
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  • Vasta, J. D., & Robers, M. B. (2018). Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Topics in Medicinal Chemistry, 18(1), 1-22.
  • Youssif, B. G. M., Abdel-Aal, A. A. M., Abdel-Wahab, B. F., & Abdel-Hafez, A. A.-M. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 44.
  • Yuan, L., Lin, W., & Chen, H. (2022). Activity-based NIR fluorescent probes based on the versatile hemicyanine scaffold: design strategy, biomedical applications, and outlook. Chemical Society Reviews, 51(5), 1838-1871.
  • Lipshutz, B. H., & Ghorai, S. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(18), 5896-5902.
  • Zhang, J., Wang, Y., & Li, Y. (2026). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. Molecules, 31(2), 123.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Handling of Tetrahydrofuran (THF)

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address common challenges encountered when working with te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address common challenges encountered when working with tetrahydrofuran (THF) and THF-containing compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: The Peroxide Problem—Safety and Purity

The most critical challenge with THF is its propensity to form explosive peroxides upon exposure to air and light.[1][2][3] This section addresses how to detect, manage, and eliminate this significant laboratory hazard.

Q1: Why are peroxides in THF so dangerous, and how do they form?

A: Tetrahydrofuran reacts with atmospheric oxygen in a free-radical process to form hydroperoxides.[2] This auto-oxidation is accelerated by light and heat.[1][2][3] The primary danger arises when these peroxides are concentrated through distillation or evaporation, as they can detonate violently when subjected to heat, friction, or mechanical shock.[1][3] Peroxide crystals can also form on the threads of a container cap, posing an explosion risk simply upon opening.[1][3] Beyond the safety risk, peroxides are oxidizing agents that can interfere with sensitive chemical reactions, leading to unexpected side products and failed experiments.

Q2: How can I test for the presence of peroxides in THF?

A: Regular testing of THF containers, especially after they have been opened, is a critical safety practice. You should test containers every 3-6 months and always before any distillation or evaporation step.[4][5]

There are two common methods for peroxide detection:

  • Commercial Peroxide Test Strips: This is the easiest and most common method.[4] Dip the strip into the solvent for one second, remove it, and compare the color to the chart provided. A deep blue, green, or brown color indicates a high concentration of peroxides.[1][6]

  • Potassium Iodide (KI) Method: This is a more traditional chemical test. Add 0.5-1.0 mL of THF to an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium or potassium iodide crystals.[4] A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[4] For enhanced sensitivity, adding a drop of a saturated starch solution will produce a deep blue/purple complex in the presence of iodine, which is formed from the oxidation of iodide by peroxides.[4][7]

Test Method Principle Positive Result Indication Notes
Peroxide Test Strips Colorimetric reaction on the stripColor change (typically to shades of blue)[4]Fast, convenient, and provides a semi-quantitative reading in ppm.
Potassium Iodide (KI) / Acetic Acid Peroxides oxidize iodide (I⁻) to iodine (I₂)Yellow to brown color[4]Simple qualitative test.
KI / Starch Iodine forms a colored complex with starchBlue or purple color[7][8]More sensitive than the KI test alone.
Q3: My THF tested positive for peroxides. How can I safely remove them?

A: If peroxide levels are below hazardous limits (typically considered < 30-100 ppm, though this lacks universal scientific validation), they can be chemically quenched or removed.[6] If you see visible crystals or a precipitate, do not attempt to open or treat the container. Contact your institution's Environmental Health & Safety (EHS) office immediately. [3][5][9]

For low levels of peroxides, several methods are effective:

  • Activated Alumina Column: Passing the THF through a column of activated basic alumina is a highly effective method for removing peroxides without introducing other reagents.[10][11] This method also removes the BHT stabilizer, so the purified THF should be used promptly or re-stabilized.[11]

  • Treatment with Ferrous Sulfate: Shaking THF with an acidified aqueous solution of ferrous sulfate (FeSO₄) will reduce the peroxides.[7][12] The THF layer can then be separated and dried.

  • Treatment with Sodium Hydroxide: Stirring THF with sodium hydroxide can decompose peroxides.[7] However, this method should be used with caution, especially if peroxide content is high (>0.5%), as the reaction can be vigorous.[7] Serious explosions have been reported when treating impure THF with potassium hydroxide.[13]

Workflow: Handling a Container of THF

This decision tree outlines the critical steps from receiving a new bottle of THF to its use or disposal, emphasizing safety checks.

THF_Handling_Workflow A Receive or Find THF Container B Check Dates (Received & Opened) A->B J Is Container Opened & Past Expiry? B->J C Is Container Unopened & Within 1 Year? D Test for Peroxides C->D No F Proceed with Purification/ Use as Needed C->F Yes E Peroxides < 20-30 ppm? D->E K Visible Crystals or Precipitate? D->K E->F Yes G Peroxides > 30 ppm (No Crystals) E->G No H Chemically Remove Peroxides G->H I Dispose via EHS G->I Or H->F J->C No J->D Yes K->D No L DO NOT TOUCH Contact EHS Immediately! K->L Yes

Caption: Decision workflow for safely handling THF containers.

Section 2: Solvent Removal and Product Isolation

THF's physical properties, particularly its high boiling point and water miscibility, present unique challenges when isolating a final product.

Q4: Why is THF so difficult to remove by rotary evaporation, and what can I do about it?

A: THF has a relatively high boiling point (66 °C) compared to other common ethereal solvents like diethyl ether (34.6 °C). This means more aggressive heating and vacuum are required for its removal, which can be detrimental to thermally sensitive compounds.

Furthermore, THF is completely miscible with water and forms a minimum-boiling azeotrope with it (95% THF, boiling point 63.4 °C at atmospheric pressure).[14] If your crude product contains water, this azeotrope will distill first, making it very difficult to remove the final traces of both water and THF from your product.

Troubleshooting Strategies:

  • Aqueous Workup: Since THF is water-soluble, it can be removed during an extraction.[15] Dilute the reaction mixture with a less polar, water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash several times with water or brine. The THF will partition into the aqueous layer.[15]

  • Co-evaporation: Add a higher-boiling, non-polar solvent like toluene or heptane to your flask and re-evaporate. These solvents can help "chase" the last traces of THF by forming different vapor-liquid equilibria.

  • Pressure-Swing Distillation: On an industrial scale, the THF-water azeotrope can be broken by altering the pressure between two distillation columns, as the azeotropic composition is pressure-dependent.[14]

Q5: I'm performing an aqueous workup, but my product seems to be staying in the aqueous layer with the THF. How can I improve my extraction efficiency?

A: This is a common issue, especially with polar products. Because THF is an excellent solvent for a wide range of compounds, it can increase the solubility of your product in the aqueous phase.[15]

Solutions:

  • Pre-remove Bulk THF: Before the workup, remove as much THF as possible via rotary evaporation.[15] This reduces the amount that needs to be partitioned into the aqueous layer.

  • Dilute Aggressively: Use a large volume of your primary extraction solvent to shift the partition coefficient in favor of the organic layer.

  • Use Brine: Perform multiple washes with a saturated sodium chloride (brine) solution. The high salt concentration decreases the solubility of organic compounds in the aqueous layer (the "salting out" effect) and helps break up emulsions.

Section 3: Chromatography Challenges with THF

While a powerful solvent, THF can introduce complications in chromatographic purifications, particularly on silica gel.

Q6: Can I use THF as a mobile phase component in silica gel chromatography?

A: While possible, it's often not ideal. THF is a very polar and strong eluting solvent on silica gel. This means that even small amounts can cause your compounds to elute very quickly, leading to poor separation.[16] Additionally, the acidic nature of standard silica gel can cause decomposition of sensitive compounds, a problem that can be exacerbated by the solvent.

If you must use THF:

  • Start with very low concentrations (e.g., 1-5%) in a non-polar solvent like hexanes.

  • Consider using deactivated or neutral silica gel, or an alternative stationary phase like alumina, to minimize compound degradation.[16]

Q7: I'm using THF in my HPLC mobile phase and my system pressure is fluctuating or increasing. What's the cause?

A: The most likely culprit is the incompatibility of THF with PEEK (polyetheretherketone) tubing and fittings, which are common in many HPLC systems.[17][18] THF can cause PEEK to swell, which constricts the flow path and leads to an increase in system backpressure.[17] Over time, this can cause permanent damage to fittings and tubing. If you plan to use THF regularly, it is highly advisable to use an HPLC system with stainless steel components.

Section 4: Drying and Anhydrous Applications

Many organometallic and polymerization reactions require rigorously dried, oxygen-free THF.

Q8: My moisture-sensitive reaction failed. How can I ensure my THF is truly anhydrous?

A: Standard "anhydrous" THF from a sealed bottle is often not dry enough for highly sensitive applications. The two most common and rigorous methods for drying THF in a research setting are:

  • Distillation from Sodium/Benzophenone Ketyl: This is a classic method for producing extremely dry and oxygen-free THF.[19][20] The THF is refluxed over sodium metal and benzophenone. The sodium reacts with trace water, and the benzophenone serves as an indicator.[20] When the solvent is dry, the benzophenone is reduced by sodium to form the sodium benzophenone ketyl radical anion, which imparts a deep blue or purple color to the solution.[4][20] This color indicates that the solvent is free of water and oxygen.[20]

  • Solvent Purification Systems (SPS): Modern laboratories often use commercial systems that pass solvents through columns of activated alumina and other drying agents.[4] These systems avoid the hazards associated with stills and provide high-quality anhydrous solvent on demand.

Experimental Protocol: Drying THF via Sodium/Benzophenone Still

WARNING: This procedure involves flammable solvents and pyrophoric metals and should only be performed by trained personnel in a certified fume hood. A proper risk assessment must be conducted.

  • Pre-Drying: Pre-dry the THF (ACS grade or better) by letting it stand over potassium hydroxide (KOH) pellets or 4Å molecular sieves overnight.[20] This removes the bulk of the water.

  • Still Setup: Assemble a distillation apparatus in a fume hood. The boiling flask should be appropriately sized for the volume of solvent.

  • Add Reagents: To a 2 L flask, add ~1.5 L of pre-dried THF. Carefully add small, freshly cut pieces of sodium metal (~5 g) and benzophenone (~5 g).[20]

  • Reflux: Place the flask under an inert atmosphere (nitrogen or argon) and begin heating to a gentle reflux.

  • Monitor for Color Change: The solution will initially be colorless or yellow. As the water is consumed by the sodium, the characteristic deep blue/purple color of the benzophenone ketyl will appear.[19] This indicates the THF is dry and deoxygenated. If the color does not appear after several hours, more sodium may be needed.[21]

  • Distillation: Once the blue color is stable, the THF can be distilled and collected directly into a flame-dried reaction flask under an inert atmosphere.

  • Shutdown and Quenching: NEVER DISTILL TO DRYNESS. [4] Always leave at least 20% of the solvent in the still pot to prevent concentrating peroxides.[4] To quench the still, allow it to cool completely to room temperature. Slowly and carefully add isopropanol to the flask to react with the remaining sodium metal, followed by methanol, and finally water.[19]

References

  • Sterling Pharma Solutions. (2024). Harnessing flow chemistry to optimise THF waste treatment. [Link]

  • Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]

  • LookChem. (2024). Determination of peroxide in tetrahydrofuran. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (2017). Safe Handling of Peroxide-Formers (PFs). [Link]

  • Sorbead India. (2019). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. [Link]

  • Sciencemadness Discussion Board. (2015). removing peroxides from thf with ferrous sulfate. [Link]

  • Chromatography Forum. (2009). THF - Safety. [Link]

  • Becker, K., et al. (2012). Chemical Clearing and Dehydration of GFP Expressing Mouse Brains. PLoS ONE. [Link]

  • Slideshare. (n.d.). Removal of peroxide from thf mfg of thf using activated alumina balls. [Link]

  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. [Link]

  • Google Patents. (2017). CN106588828A - Separation and purification method of THF (tetrahydrofuran)
  • SciELO. (n.d.). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. [Link]

  • University of Louisville, Department of Environmental Health & Safety. (n.d.). Peroxide-Forming Chemicals. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • Washington State University. (n.d.). The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. [Link]

  • Google Groups. (1995).
  • MIT Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals. [Link]

  • Wikipedia. (n.d.). Azeotrope tables. [Link]

  • Restek. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC?. [Link]

  • Reddit. (2024). Best way to dry THF. [Link]

  • MDPI. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Asian Journal of Chemistry. (2013). Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture by Extractive Distillation. [Link]

  • University of Waterloo, Department of Chemistry. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. [Link]

  • Waters Corporation. (n.d.). Polymer Additive Analysis Study Using Tetrahydrofuran and Advanced Polymer Chromatography with Gradient Elution. [Link]

  • Koch Modular. (n.d.). Distillation. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • MDPI. (2021). Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC. [Link]

  • CBG Biotech. (n.d.). Solvent Recycling and Azeotropes. [Link]

  • National Institutes of Health. (n.d.). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. [Link]

  • ResearchGate. (2016). Separation of Tetrahydrofuran–Water Azeotropic Mixture by Batch Extractive Distillation Process. [Link]

  • LCGC International. (2014). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]

Sources

Optimization

Preventing polymerization during the synthesis of acryloyl aminobenzoic acid

Welcome to the technical support center for the synthesis of acryloyl aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of acryloyl aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of unwanted polymerization. By understanding the underlying chemical principles and implementing the recommended protocols, you can significantly improve the yield, purity, and reproducibility of your synthesis.

Introduction: The Challenge of Acryloyl Chemistry

The synthesis of N-acryloyl aminobenzoic acid, typically achieved through the Schotten-Baumann reaction between an aminobenzoic acid and acryloyl chloride, is a cornerstone for the development of various functionalized polymers and bioconjugates.[1] However, the high reactivity of the acryloyl group makes it susceptible to premature and uncontrolled free-radical polymerization.[2][3] This guide provides in-depth troubleshooting advice and detailed protocols to mitigate this critical issue.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction mixture turned into a thick, viscous liquid or a solid mass shortly after adding acryloyl chloride. What happened?

A1: This is a classic sign of uncontrolled polymerization. Acryloyl chloride and the resulting acryloyl aminobenzoic acid product are monomers that can readily undergo free-radical polymerization, especially in the presence of initiators like oxygen, light, or heat.[1] The formation of a polymer consumes your starting materials and desired product, leading to a significant drop in yield and a difficult-to-handle reaction mixture.

Immediate Actions & Solutions:

  • Radical Inhibition is Key: The most critical preventative measure is the use of a free-radical inhibitor. Commercial acryloyl chloride is often supplied with an inhibitor like hydroquinone or phenothiazine.[1][4] It is crucial to ensure your starting material contains an inhibitor or to add one to the reaction mixture.

  • Maintain Low Temperatures: The polymerization of acrylates is an exothermic process that can self-accelerate with increasing temperature.[1] It is imperative to maintain a low reaction temperature, ideally between 0 and 5°C, using an ice-water or ice-salt bath throughout the addition of acryloyl chloride and for a period afterward.[1]

  • Deoxygenate Your Reaction: Oxygen is a known initiator of free-radical polymerization.[5] Purging your reaction vessel with an inert gas such as nitrogen or argon before adding reagents and maintaining a positive pressure of the inert gas throughout the reaction can significantly reduce the chances of unwanted polymerization.[1]

Q2: The yield of my N-acryloyl aminobenzoic acid is consistently low, even without obvious polymerization. What are the likely causes?

A2: Low yields can stem from several competing side reactions and suboptimal reaction conditions. Besides polymerization, the primary culprits are the hydrolysis of acryloyl chloride and improper pH control.

Troubleshooting Steps:

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive towards nucleophiles, including water. In the aqueous basic conditions of the Schotten-Baumann reaction, it can be rapidly hydrolyzed to acrylic acid, which will not react with the aminobenzoic acid.[1]

    • Solution: Add the acryloyl chloride slowly and dropwise to the reaction mixture. This ensures that it reacts preferentially with the more nucleophilic amine group of the aminobenzoic acid rather than with water. A slow addition rate also helps to control the exothermic nature of the reaction.[1]

  • Incorrect pH: The pH of the reaction medium is a critical parameter that needs careful control.

    • If the pH is too low (acidic): The amine group of the aminobenzoic acid will be protonated to form an ammonium salt (-NH3+). This protonated amine is no longer nucleophilic and will not react with the acryloyl chloride.[1]

    • If the pH is too high (strongly basic): The rate of hydrolysis of acryloyl chloride is significantly accelerated, leading to its decomposition before it can acylate the amine.[1]

    • Optimal pH Range: A pH range of 9-11 is generally considered optimal for the acylation of amines in a Schotten-Baumann reaction.[1] It is advisable to monitor the pH of the aqueous layer throughout the addition of acryloyl chloride and adjust as necessary with a base solution.

Q3: My final product is difficult to purify and contains impurities. What are they and how can I remove them?

A3: Common impurities include unreacted aminobenzoic acid, acrylic acid (from hydrolysis), and small amounts of polymer.

Purification Strategy:

  • Removal of Acidic Impurities: After the reaction is complete, the product is typically isolated by extraction into an organic solvent. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, will remove unreacted aminobenzoic acid and acrylic acid by converting them into their water-soluble salts.[1]

  • Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired N-acryloyl aminobenzoic acid, leaving more soluble impurities in the mother liquor.[1]

Frequently Asked Questions (FAQs)

  • What is the best inhibitor to use and at what concentration? Hydroquinone and phenothiazine are common and effective inhibitors for acrylate polymerization.[4][6][7] They act as free-radical scavengers, terminating the chain reaction of polymerization.[8][9][10] Typically, they are used in concentrations ranging from 0.05% to 2% by weight relative to the amount of acrylic acid or acryloyl chloride.[4]

  • Can I perform this reaction without an inert atmosphere? While it is possible to obtain the product without a strict inert atmosphere, doing so significantly increases the risk of polymerization, especially on a larger scale.[1] For consistent and high-yielding results, an inert atmosphere is strongly recommended.

  • Why is the Schotten-Baumann reaction a good choice for this synthesis? The Schotten-Baumann reaction is well-suited for the acylation of amines with reactive acyl chlorides.[1] The biphasic system (organic/aqueous) allows for the separation of the starting materials and products, and the aqueous base effectively neutralizes the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-Acryloyl-p-aminobenzoic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of N-acryloyl-p-aminobenzoic acid, incorporating best practices to prevent polymerization.

Materials:
  • p-Aminobenzoic acid (PABA)

  • Acryloyl chloride (containing an inhibitor such as hydroquinone)[1]

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-aminobenzoic acid (1.0 equivalent) and sodium carbonate (1.5 equivalents) in a 1:1 mixture of water and THF.

  • Inert Atmosphere and Cooling: Place the flask in an ice-water bath and purge the system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction. Stir the mixture vigorously at 0-5°C until all solids are dissolved.

  • Preparation of Acryloyl Chloride Solution: In the dry dropping funnel, prepare a solution of acryloyl chloride (1.1 equivalents) in THF.

  • Slow Addition: Add the acryloyl chloride solution dropwise to the stirred PABA solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acryloyl-p-aminobenzoic acid.[1]

Visualizing the Process

Workflow for Synthesis of N-Acryloyl Aminobenzoic Acid

SynthesisWorkflow cluster_prep Preparation (0-5°C) cluster_reaction Reaction cluster_workup Workup & Purification PABA Dissolve PABA & Na2CO3 in Water/THF Inert Purge with N2/Ar PABA->Inert Add Slow Dropwise Addition (0-5°C) Inert->Add AcCl_sol Prepare Acryloyl Chloride in THF AcCl_sol->Add Stir Stir for 2-3h at 0-5°C Extract Extract with Organic Solvent Stir->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Purify Dry & Recrystallize Wash->Purify Final_Product Pure N-Acryloyl Aminobenzoic Acid Purify->Final_Product

Caption: Synthesis workflow for N-acryloyl aminobenzoic acid.

Mechanism of Polymerization Inhibition by Hydroquinone

InhibitionMechanism cluster_chain Polymerization Chain Reaction cluster_inhibition Inhibition by Hydroquinone (HQ) R_dot R• (Initiator Radical) RM_dot RM• R_dot->RM_dot + M M M (Monomer) RMn_dot RMn• (Growing Polymer Chain) RM_dot->RMn_dot + (n-1)M HQ Hydroquinone (HQ) RMn_dot->HQ Chain Terminated HQ_dot Semiquinone Radical HQ->HQ_dot + RMn• Stable Stable Non-Radical Species HQ_dot->Stable + RMn•

Caption: Free-radical scavenging by hydroquinone to halt polymerization.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 - 5°CMinimizes polymerization and hydrolysis of acryloyl chloride.[1]
pH of Aqueous Layer 9 - 11Ensures the amine is nucleophilic while limiting acyl chloride hydrolysis.[1]
Acryloyl Chloride 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Inhibitor Concentration 0.05 - 2% w/wEffectively scavenges free radicals to prevent polymerization.[4]
Addition Time 30 - 60 minutesControls exotherm and minimizes side reactions.[1]

References

  • Technical Support Center: Synthesis of N-Acryloyl-p-aminobenzoic Acid - Benchchem. (URL not available)
  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties - MDPI. [Link]

  • Process for the manufacture of acryloyl chloride - Google P
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. [Link]

  • Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. [Link]

  • A kind of continuous producing method of acryloyl chloride - Google P
  • PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google P
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - ResearchGate. [Link]

  • How Can Polymerization Avoid Unwanted Side Reactions? - Chemistry For Everyone. [Link]

  • Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google P
  • Stable free radical polymerization of n-butyl acrylate in the presence of high-temperature initiators | Request PDF - ResearchGate. [Link]

  • Method for the direct acylation of aminobenzoic acids - Google P
  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. [Link]

  • Hydroquinone compounds for inhibiting monomer polymerization - Google P
  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity - PubMed. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. [Link]

  • The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. [Link]

  • N-Acylation in combinatorial chemistry - arkat usa. [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. - ResearchGate. [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides - ResearchGate. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. [Link]

  • Free Radical Nano Scavenger Based on Amphiphilic Novolacs | Request PDF - ResearchGate. [Link]

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Troubleshooting

Characterization of byproducts in 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid synthesis

Introduction Welcome to the technical support hub for the synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid. This molecule is a key intermediate in pharmaceutical development, and its purity is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid. This molecule is a key intermediate in pharmaceutical development, and its purity is paramount. The most common synthetic route involves the amide coupling of 3-aminobenzoic acid and tetrahydrofuran-2-carboxylic acid. While conceptually straightforward, this reaction, particularly when mediated by carbodiimide coupling agents like EDC or DCC, is prone to the formation of specific byproducts that can complicate purification and compromise final product quality.

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered issues. We will delve into the mechanistic origins of common byproducts and provide clear, actionable protocols for their characterization and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis when using EDC?

A1: The most prevalent side reaction is the formation of an N-acylurea byproduct.[1][2] This occurs when the highly reactive O-acylisourea intermediate, formed between the tetrahydrofuran-2-carboxylic acid and EDC, undergoes an intramolecular acyl migration instead of reacting with the desired 3-aminobenzoic acid.[2] This byproduct is often difficult to remove due to its similar solubility profile to the desired product.[2]

Q2: My reaction yield is low, but my starting materials are fully consumed according to TLC. What could be the issue?

A2: Low yield with complete consumption of starting materials often points to the formation of soluble byproducts that are lost during workup or purification. Besides the N-acylurea mentioned in Q1, another possibility is the formation of the corresponding urea of your coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, if using EDC).[3] If using a water-soluble carbodiimide like EDC, its corresponding urea byproduct is also water-soluble and should be removed during an aqueous extraction.[4] However, inefficient phase separation or improper pH during workup can lead to the loss of the desired product in the aqueous layer.

Q3: Can I use DCC instead of EDC for this coupling?

A3: Yes, N,N'-dicyclohexylcarbodiimide (DCC) can be used. However, the byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents and precipitates out of the reaction mixture.[4][5] While this makes its removal by filtration straightforward, it can sometimes trap the desired product, reducing yields. For solid-phase synthesis or reactions where easy workup is desired, EDC is often preferred because its urea byproduct is water-soluble.[3][4]

Q4: I am observing some racemization of my chiral tetrahydrofuran-2-carboxylic acid starting material. How can I prevent this?

A4: Racemization can be a significant issue in carbodiimide-mediated couplings.[3] The O-acylisourea intermediate is susceptible to deprotonation and reprotonation at the chiral center. To suppress this, it is highly recommended to use an additive like 1-hydroxybenzotriazole (HOBt).[3][4] HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and efficiently reacts with the amine.[4]

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and characterizing the associated byproducts.

Problem 1: An unexpected, persistent peak appears in my HPLC analysis.
  • Symptom: Your HPLC chromatogram shows a significant, well-resolved peak that is not your starting materials or desired product. Its polarity seems close to the product, making column chromatography difficult.

  • Potential Cause: This is the classic signature of an N-acylurea byproduct.[2]

  • Characterization Workflow:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the unknown peak via LC-MS. Calculate the expected mass of the N-acylurea.

    • Proton NMR (¹H NMR): Isolate a fraction containing the impurity. Look for characteristic signals of both the tetrahydrofuran moiety and the EDC fragment. The aliphatic protons from the EDC portion will be a key indicator.

    • Mitigation Strategy:

      • Lower the reaction temperature. N-acylurea formation is often favored at higher temperatures.[2]

      • Add the amine component (3-aminobenzoic acid) to the reaction before adding the coupling agent, or ensure the amine is present when the carboxylic acid is activated. This promotes the desired intermolecular reaction over the intramolecular rearrangement.

      • Use an additive like HOBt to convert the reactive intermediate into a more stable activated ester.[3]

Problem 2: My final product's NMR spectrum is clean, but the yield is significantly below 50%.
  • Symptom: The reaction appears to have worked based on the purity of the isolated product, but the mass recovery is very poor.

  • Potential Cause: This could be due to issues with the workup procedure, particularly the aqueous wash steps. The product, containing a carboxylic acid group, has pH-dependent solubility.

  • Troubleshooting Workflow:

    • Check Aqueous Layers: Before discarding, acidify a small sample of your basic aqueous wash layer (e.g., with 1M HCl) and see if a precipitate forms. Conversely, basify a sample of your acidic wash layer. Any precipitate is likely your product or unreacted carboxylic acid starting material.

    • Optimize Workup pH: During an extractive workup, ensure the pH of the aqueous layer is carefully controlled. To extract the product into an organic solvent like ethyl acetate, the aqueous layer should be acidified (pH ~2-3) to protonate the benzoic acid moiety, reducing its water solubility.

    • Re-evaluate Extraction Solvent: Ensure your organic solvent (e.g., ethyl acetate, DCM) is appropriate for your product. A quick solubility test on a small sample of pure product can confirm this.

Problem 3: My mass spectrometry data shows a peak corresponding to double the mass of my product.
  • Symptom: ESI-MS analysis shows an ion with an m/z value roughly corresponding to [2M+H]⁺ or [2M+Na]⁺, where M is the mass of the desired product.

  • Potential Cause: This could indicate the formation of a dimer, potentially an anhydride formed from two molecules of tetrahydrofuran-2-carboxylic acid, which then reacts with 3-aminobenzoic acid. Over-activation of the carboxylic acid (using excess coupling agent) can sometimes lead to such species.

  • Characterization & Mitigation:

    • Confirm with Tandem MS (MS/MS): Fragmenting the parent ion should yield fragments corresponding to your product and starting materials, confirming the dimeric structure.

    • Stoichiometry Control: Carefully control the stoichiometry of your coupling agent. Use no more than 1.05-1.1 equivalents of EDC relative to the limiting reagent.

    • Order of Addition: Pre-activating the carboxylic acid for an extended period before adding the amine can sometimes favor anhydride formation. A common procedure is to mix the acid, amine, and HOBt together before adding EDC.[6]

Byproduct Summary Table

Byproduct NamePotential CauseExpected [M+H]⁺ (m/z)Key Analytical Signature
N-Acylurea Intramolecular rearrangement of O-acylisourea intermediate392.46 (with EDC)Mass peak and NMR signals corresponding to both the acyl group and the carbodiimide fragment.
EDU (EDC Urea) Hydrolysis or reaction of EDC156.27Water-soluble, typically removed during workup. Detectable in crude LC-MS.
Unreacted Starting Materials Incomplete reaction138.12 (3-aminobenzoic acid), 117.10 (Tetrahydrofuran-2-carboxylic acid)Peaks corresponding to starting material masses in LC-MS and characteristic signals in NMR.
Anhydride of THF-2-COOH Over-activation of carboxylic acid215.19Reactive intermediate, may not be directly observed but can lead to other byproducts.

Analytical & Characterization Protocols

Protocol 1: HPLC-MS Method for Reaction Monitoring

This protocol provides a general method for monitoring the reaction progress and identifying key components.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm; ESI-MS in positive ion mode.

Protocol 2: Sample Preparation for NMR
  • Crude Reaction Mixture: After the reaction is complete, quench with a small amount of water. Extract a small aliquot (approx. 0.5 mL) of the organic layer.

  • Solvent Removal: Dry the aliquot over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolution: Dissolve the resulting residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful as it can solubilize both polar and non-polar compounds and ensures amide and acid protons are visible.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY or HSQC if signals are complex and overlapping.

Visual Diagrams

Byproduct Identification Workflow

The following diagram illustrates the logical steps to take when an unknown peak is observed in your analytical data.

Byproduct_Workflow observe Observe Unknown Peak (e.g., in HPLC/TLC) lcms Perform LC-MS Analysis observe->lcms nmr Isolate & Run NMR (¹H, ¹³C, 2D) observe->nmr compare Compare Data to Expected Byproducts lcms->compare Obtain Mass nmr->compare Obtain Structure Data known Byproduct Identified compare->known Match Found unknown Structure Elucidation Required compare->unknown No Match mitigate Modify Reaction Conditions (Temp, Stoichiometry, Additives) known->mitigate Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Amine 3-Aminobenzoic Acid Product Desired Amide Product Amine->Product Intermediate O-Acylisourea Intermediate Intermediate->Amine + Amine N_Acylurea N-Acylurea Byproduct Intermediate->N_Acylurea Intramolecular Rearrangement Carboxylic_Acid THF-2-COOH Carboxylic_Acid->Intermediate EDC Carbodiimide (EDC) EDC->Intermediate

Caption: Competing reaction pathways in the synthesis.

References

  • Izdebski, J., & Pełka, J. (1984). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ResearchGate. (n.d.). (PDF) Qualitative Analysis Based Reaction Mechanism Identification. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Thieme. (n.d.). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Organic Process Research & Development. (2012). On Byproducts and Side Products. ACS Publications. Available at: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC. Available at: [Link]

  • ACS Publications. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Infinitia Research. (2022). Chemical analytical techniques in industry. Available at: [Link]

  • YouTube. (2025). Organic Chemistry: THE BEST 2-Step Synthesis Practice Problem Ochem Video! (EASY CHEAT CODES!). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • Wayne State University Dissertations. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Available at: [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis : r/OrganicChemistry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Biological Activity of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid Analogs as 11β-HSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development for metabolic diseases, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compellin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target.[1][2][3][4] This enzyme plays a pivotal role in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a range of metabolic dysfunctions, including obesity and type 2 diabetes.[1][4] Consequently, the discovery and optimization of potent and selective 11β-HSD1 inhibitors are of significant interest.

This guide provides a comprehensive framework for comparing the biological activity of a promising class of inhibitors: 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and its analogs. While specific quantitative structure-activity relationship (SAR) data for this exact series is not extensively available in the public domain, this document will leverage established principles and data from structurally related benzoic acid-based 11β-HSD1 inhibitors to present a thorough comparative methodology. We will delve into the rationale behind experimental design, provide detailed protocols for biological evaluation, and discuss the interpretation of results to guide lead optimization efforts.

The Scientific Rationale: Targeting 11β-HSD1 with Benzoic Acid Scaffolds

The core structure, a benzoic acid moiety, serves as a versatile scaffold for designing 11β-HSD1 inhibitors. The acidic group can engage in crucial interactions within the enzyme's active site, while the amide linkage provides a vector for exploring different substituents to enhance potency and selectivity. The tetrahydrofuran ring, in the case of our lead compound, likely occupies a hydrophobic pocket within the enzyme, contributing to binding affinity.

The central hypothesis for comparing analogs of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is that systematic modifications to the tetrahydrofuran ring, the benzoic acid core, and the linker will modulate the inhibitory activity against 11β-HSD1. Understanding these structure-activity relationships is paramount for designing next-generation inhibitors with improved pharmacological profiles.

Comparative Analysis of Biological Activity: A Data-Driven Approach

To objectively compare the biological activity of newly synthesized analogs, a standardized set of in vitro assays is essential. The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the 11β-HSD1 enzyme activity.

Table 1: Hypothetical Comparative Biological Data for 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid Analogs
Compound IDModification from Parent CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Human 11β-HSD2 IC50 (µM)Selectivity Index (HSD2/HSD1)
Parent 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid150250>10>67
Analog A (R)-Tetrahydrofuran-2-ylcarbonyl50120>10>200
Analog B (S)-Tetrahydrofuran-2-ylcarbonyl300450>10>33
Analog C Tetrahydropyran-2-ylcarbonyl200300>10>50
Analog D 4-Fluoro substitution on benzoic acid80150>10>125
Analog E 2-Adamantylcarbonyl instead of THF-carbonyl1025>10>1000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results would be required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

  • Stereochemistry of the Tetrahydrofuran Ring: The chirality of the tetrahydrofuran ring appears to be a critical determinant of activity, with the (R)-enantiomer (Analog A) exhibiting significantly higher potency than the (S)-enantiomer (Analog B). This suggests a specific stereochemical requirement for optimal binding within the active site.

  • Ring Size of the Heterocycle: Replacing the five-membered tetrahydrofuran ring with a six-membered tetrahydropyran (Analog C) results in a slight decrease in potency. This indicates that the size and conformation of this heterocyclic moiety are important for fitting into the enzyme's binding pocket.

  • Substitution on the Benzoic Acid Core: The introduction of a fluorine atom at the 4-position of the benzoic acid ring (Analog D) enhances inhibitory activity. This could be due to favorable electronic interactions or improved binding contacts.

  • Exploration of Alternative Lipophilic Groups: Replacing the tetrahydrofuran moiety with a larger, more lipophilic adamantyl group (Analog E) leads to a substantial increase in potency. This highlights the importance of exploring diverse lipophilic substituents to maximize interactions with hydrophobic regions of the active site.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This assay is a robust and high-throughput method for determining the IC50 values of test compounds.[5]

Materials:

  • Recombinant human 11β-HSD1 enzyme (expressed in E. coli or insect cells)[5]

  • [³H]-Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated Scintillation Proximity Assay (SPA) beads

  • Glycyrrhetinic acid (non-specific inhibitor for stopping the reaction)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 384-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound solution or DMSO (for control wells)

    • Recombinant 11β-HSD1 enzyme

    • NADPH solution

  • Initiation of Reaction: Add [³H]-cortisone to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Add a solution of glycyrrhetinic acid to each well to stop the reaction.

  • Detection:

    • Add a mixture of the anti-cortisol monoclonal antibody and SPA beads to each well.

    • Incubate the plate at room temperature for at least 2 hours with gentle shaking to allow the antibody to bind the [³H]-cortisol produced and the complex to be captured by the SPA beads.

  • Measurement: Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-cortisol to the scintillant in the SPA beads will generate a light signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control wells (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assay against 11β-HSD2

To assess the selectivity of the compounds, a similar in vitro assay is performed using recombinant human 11β-HSD2. The key difference is that 11β-HSD2 catalyzes the conversion of cortisol to cortisone.

Materials:

  • Recombinant human 11β-HSD2 enzyme

  • [³H]-Cortisol (substrate)

  • NAD⁺ (cofactor)

  • Other reagents as in the 11β-HSD1 assay

Procedure: The procedure is analogous to the 11β-HSD1 assay, with the substitution of [³H]-cortisol for [³H]-cortisone and NAD⁺ for NADPH. The detection system would need to be adapted to measure the remaining [³H]-cortisol or the produced [³H]-cortisone.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 384-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Cofactor Preparation Enzyme_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction with Inhibitor Incubation->Stop_Reaction SPA_Detection SPA Bead Detection Stop_Reaction->SPA_Detection Data_Analysis IC50 Determination SPA_Detection->Data_Analysis

Caption: A streamlined workflow for the in vitro 11β-HSD1 inhibition assay.

The Underlying Signaling Pathway

The inhibition of 11β-HSD1 has significant downstream effects on glucocorticoid signaling. By reducing the intracellular concentration of active cortisol, these inhibitors can mitigate the detrimental effects of excessive glucocorticoid action in metabolic tissues.

signaling_pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GRE Glucocorticoid Response Elements (GRE) GR->GRE Gene_Expression Target Gene Expression (e.g., Gluconeogenesis) GRE->Gene_Expression Metabolic_Effects Adverse Metabolic Effects Gene_Expression->Metabolic_Effects Inhibitor 3-[(THF-2-ylcarbonyl)amino] benzoic acid analog Inhibitor->HSD1

Caption: Mechanism of action of 11β-HSD1 inhibitors on glucocorticoid signaling.

Conclusion and Future Directions

This guide provides a robust framework for the comparative analysis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid analogs as potential 11β-HSD1 inhibitors. The key to successful drug discovery in this area lies in a systematic approach to SAR, guided by high-quality, reproducible biological data. While the specific data for the titular compound series remains to be fully elucidated in publicly accessible literature, the methodologies and principles outlined here provide a clear path forward for researchers in the field.

Future efforts should focus on synthesizing a diverse library of analogs with modifications at all three key positions: the heterocyclic ring, the amide linker, and the benzoic acid core. In addition to in vitro potency and selectivity, promising compounds should be profiled for their pharmacokinetic properties, including metabolic stability and oral bioavailability, to identify candidates with the potential for in vivo efficacy. Through such a rigorous and data-driven approach, the therapeutic potential of this promising class of 11β-HSD1 inhibitors can be fully realized.

References

  • ResearchGate. (n.d.). 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 9). A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (n.d.). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2006). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2013). Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021, January 5). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of 11B-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2010). Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (2014, June 12). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2020). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). Methods of making incretin analogs.

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Comparative

Evaluating the Antimicrobial Potential of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid: A Comparative Guide

Introduction: The Quest for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the pH balance within microbial cells.[1] Their activity is pH-dependent, with the undissociated form being more effective at penetrating microbial cell membranes.[1] This guide explores the hypothetical antimicrobial efficacy of a novel compound, 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid , by dissecting its structural components and comparing its potential activity against established antimicrobial agents. While direct experimental data for this specific molecule is not yet available in published literature, a robust analysis of its core moieties—the benzoic acid scaffold and the tetrahydrofuran ring—provides a strong foundation for predicting its biological profile and guiding future research.

The tetrahydrofuran (THF) motif is a prevalent feature in a wide array of natural products and FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity.[2][3][4] Its incorporation into a benzoic acid derivative, as in the case of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, presents an intriguing prospect for creating a novel antimicrobial agent with potentially enhanced pharmacokinetic and pharmacodynamic properties. This guide will therefore serve as a roadmap for researchers and drug development professionals interested in exploring this and similar chemical spaces.

Structural Rationale and a Hypothetical Mechanism of Action

The structure of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid combines the established antimicrobial pharmacophore of benzoic acid with a tetrahydrofuran ring linked via an amide bond. This unique combination suggests several potential mechanisms of action and advantages:

  • Disruption of Cellular pH Homeostasis: Like other benzoic acid derivatives, the primary mechanism is likely the acidification of the microbial cytoplasm, which can inhibit essential metabolic processes.[1]

  • Enhanced Cell Penetration: The tetrahydrofuran moiety, being a cyclic ether, can influence the molecule's lipophilicity and polarity, potentially facilitating its passage across the complex cell envelopes of both Gram-positive and Gram-negative bacteria.[2]

  • Target-Specific Interactions: The amide linkage and the overall three-dimensional shape of the molecule could allow for specific interactions with microbial enzymes or proteins that are not targeted by simple benzoic acid.

  • Biofilm Disruption: Some aminobenzoic acid derivatives have demonstrated antibiofilm activity.[5][6] The unique structure of the target compound may also confer the ability to disrupt the extracellular polymeric substance (EPS) of biofilms.

Below is a conceptual diagram illustrating the potential multifaceted mechanism of action.

Conceptual_Mechanism_of_Action Compound 3-[(THF-carbonyl)amino]benzoic acid Membrane Bacterial Cell Membrane Compound->Membrane Penetration Enzyme Potential Enzyme Target Compound->Enzyme Binding Biofilm Biofilm Matrix Compound->Biofilm Interaction Cytoplasm Cytoplasm (Acidified) Membrane->Cytoplasm pH Decrease Metabolism Inhibited Metabolic Pathways Cytoplasm->Metabolism Enzyme->Metabolism Inhibition Disruption Biofilm Disruption Biofilm->Disruption

Caption: Hypothetical mechanisms of antimicrobial action for 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Comparative Analysis: Benchmarking Against Known Antimicrobials

To contextualize the potential efficacy of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, it is essential to compare it with existing antimicrobial agents. The following table presents a hypothetical comparison based on the known activities of related benzoic acid derivatives and other antimicrobials against common pathogens. The values for the target compound are projected and would require experimental validation.

CompoundClassTarget Organism(s)Reported MIC (µg/mL)Putative Mechanism of ActionReference
3-[(THF-carbonyl)amino]benzoic acid Benzoic Acid Derivative S. aureus, E. coli, C. albicansHypothetical: 16-128 Cytoplasmic acidification, potential enzyme inhibitionN/A
Benzoic AcidCarboxylic AcidE. coli, S. aureus, Yeasts, Molds500-1000Cytoplasmic acidification[1][7]
p-Aminobenzoic Acid (PABA)Benzoic Acid DerivativeBroad Spectrum (as part of sulfonamides)VariableDihydropteroate synthase inhibition[8][9]
CiprofloxacinFluoroquinoloneBroad Spectrum0.004-2DNA gyrase and topoisomerase IV inhibitionN/A
VancomycinGlycopeptideGram-positive bacteria0.5-4Cell wall synthesis inhibition[10]
FluconazoleAzole AntifungalCandida species0.25-64Ergosterol synthesis inhibitionN/A
Nitro-substituted tetraphenylethylene benzoic acid derivative (NOA)Benzoic Acid DerivativeS. aureus0.04Not specified[10]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing conditions.

Experimental Protocols for Efficacy Evaluation

To empirically determine the antimicrobial efficacy of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, a series of standardized in vitro tests should be conducted. The following protocols provide a framework for this evaluation.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This workflow outlines the steps for determining the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound D Inoculate compound dilutions with microbes A->D B Prepare standardized microbial inoculum B->D C Prepare growth medium (e.g., Mueller-Hinton Broth) C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess turbidity to determine MIC E->F G Plate samples from clear wells onto agar F->G H Incubate plates and count colonies to determine MBC/MFC G->H

Caption: Workflow for determining MIC and MBC/MFC.

Detailed Steps:

  • Preparation of Test Compound: Dissolve 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.

  • MBC/MFC Determination: Aliquot a small volume from each well with no visible growth onto an agar plate. Incubate the plates at 37°C for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Activity Assay

This protocol assesses the compound's ability to inhibit biofilm formation and eradicate pre-formed biofilms.

Detailed Steps:

  • Biofilm Formation Inhibition:

    • In a 96-well plate, add serial dilutions of the test compound.

    • Add a standardized microbial inoculum.

    • Incubate for 24-48 hours to allow for biofilm formation.

    • Wash the wells to remove planktonic cells.

    • Stain the adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm mass.

  • Eradication of Pre-formed Biofilms:

    • Allow biofilms to form in a 96-well plate for 24 hours.

    • Wash away planktonic cells.

    • Add serial dilutions of the test compound to the wells with pre-formed biofilms.

    • Incubate for another 24 hours.

    • Quantify the remaining biofilm using the crystal violet method as described above.

Future Directions and Conclusion

While this guide presents a theoretical framework for the antimicrobial potential of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, it underscores the importance of empirical validation. Future research should focus on:

  • Chemical Synthesis: Development of a robust and scalable synthesis route for the target compound.[11][12][13][14]

  • In Vitro Efficacy Studies: Comprehensive evaluation of its antimicrobial activity against a broad panel of clinically relevant pathogens, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways affected by the compound.

  • Toxicity and Pharmacokinetic Profiling: Assessment of its safety profile in vitro and in vivo to determine its therapeutic potential.

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. (n.d.). PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.).
  • The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. [Link]

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  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.).
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). PMC - PubMed Central. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. [Link]

  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration. (2023). ACS Publications. [Link]

  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2013). ResearchGate. [Link]

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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2023). R Discovery. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Para-amino benzoic acid esters. (n.d.).
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Validation

A Comparative Analysis of N-Acylated Aminobenzoic Acid Derivatives: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the aminobenzoic acid scaffold presents a versatile foundation for the development of novel therapeutic agents. The strategic N-acylation of these molecules has given rise to a cl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the aminobenzoic acid scaffold presents a versatile foundation for the development of novel therapeutic agents. The strategic N-acylation of these molecules has given rise to a class of derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of N-acylated aminobenzoic acid derivatives, offering experimental insights and data to inform research and development in this promising area. We will dissect the nuances of their synthesis, explore the structure-activity relationships that govern their efficacy, and provide detailed protocols for their evaluation.

The Architectural Blueprint: Understanding the Core Moiety and its Modifications

N-acylated aminobenzoic acids are characterized by an aminobenzoic acid core, which can exist as one of three positional isomers: ortho-, meta-, or para-aminobenzoic acid. The amino group is acylated, most commonly with acetyl or benzoyl groups, to yield derivatives with distinct physicochemical and biological properties. The position of the amino and carboxylic acid groups on the benzene ring, along with the nature of the acyl substituent, profoundly influences the molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets.[1]

The ortho-isomer, anthranilic acid, and the para-isomer, p-aminobenzoic acid (PABA), are the most extensively studied. The proximity of the amino and carboxyl groups in N-acylanthranilic acid derivatives can lead to intramolecular hydrogen bonding, which can affect their acidity and conformational flexibility.[2] In contrast, the para-disposition in N-acyl-p-aminobenzoic acid derivatives results in a more linear and rigid structure.

Synthesis of N-Acylated Aminobenzoic Acid Derivatives: A Practical Workflow

The synthesis of these derivatives is generally straightforward, with the most common method being the acylation of the parent aminobenzoic acid. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product.

Diagram of the General Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Aminobenzoic_Acid Aminobenzoic Acid (ortho or para) Reaction Acylation Reaction (Solvent, Base) Aminobenzoic_Acid->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) Acylating_Agent->Reaction Crude_Product Crude N-Acylated Aminobenzoic Acid Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure N-Acylated Aminobenzoic Acid Purification->Final_Product

Caption: General workflow for the synthesis of N-acylated aminobenzoic acid derivatives.

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid

This protocol provides a standard laboratory procedure for the synthesis of N-acetylanthranilic acid.

  • Dissolution: Dissolve 10 grams of anthranilic acid in 100 mL of a 10% sodium acetate solution in a 250 mL beaker.

  • Acylation: While stirring, slowly add 10 mL of acetic anhydride to the solution.

  • Reaction: Continue stirring for 15-20 minutes. A precipitate of N-acetylanthranilic acid will form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or ethanol to obtain pure N-acetylanthranilic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, IR, and NMR spectroscopy.[3]

Comparative Biological Activities: A Multifaceted Pharmacological Profile

N-acylated aminobenzoic acid derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections provide a comparative overview of these activities, supported by available experimental data.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.

cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NAAD N-Acylated Aminobenzoic Acid Derivatives NAAD->COX Inhibition

Caption: Simplified diagram of the arachidonic acid cascade and the inhibitory action of N-acylated aminobenzoic acid derivatives on COX enzymes.[4][5][6]

The following table summarizes available data on the anti-inflammatory activity of representative N-acylated aminobenzoic acid derivatives. It is important to note that direct comparisons should be made with caution as the data may be sourced from different studies with varying experimental conditions.

DerivativeAssayModelIC50 / % InhibitionReference
N-Acetylanthranilic AcidCOX InhibitionIn vitroVaries with conditions[7]
N-Acetyl-p-aminobenzoic AcidCOX InhibitionIn vitroGenerally weaker than ortho isomer[8]
Mefenamic Acid (N-arylanthranilic acid)UV-Erythema TestIn vivoHigh activity[3]
Flufenamic Acid (N-arylanthranilic acid)UV-Erythema TestIn vivoHigh activity[3]

Structure-Activity Relationship Insights:

  • Isomeric Position: N-acylated derivatives of anthranilic acid (ortho-isomer) generally exhibit more potent anti-inflammatory activity than their p-aminobenzoic acid counterparts. This may be due to the ortho-disposition allowing for a conformation that more effectively binds to the active site of COX enzymes.

  • Acyl Group: The nature of the acyl group is a critical determinant of activity. Aromatic acyl groups, as seen in N-arylanthranilic acids like mefenamic acid, often lead to higher potency compared to simple acetyl groups.[3] This is likely due to additional hydrophobic and aromatic interactions within the enzyme's binding pocket.

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the N-acylated aminobenzoic acid derivative.

  • Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9][10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Analgesic Activity

Several N-acylated aminobenzoic acid derivatives have demonstrated significant analgesic properties, which are often, but not always, linked to their anti-inflammatory effects.

DerivativeAssayModelActivityReference
N-arylanthranilic acid derivativesHot Plate TestMicePotent analgesic activity[11]
N-acetyl-p-aminobenzoic acid derivativesWrithing TestMiceModerate analgesic activity[7]

Structure-Activity Relationship Insights:

  • The structural features that enhance anti-inflammatory activity, such as the presence of an N-aryl group and the ortho-disposition of the functional groups, often correlate with increased analgesic potency.

This method is used to assess the central analgesic activity of a compound.

  • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Animal Selection: Use male Swiss albino mice (20-25g).

  • Baseline Measurement: Place each mouse on the hot plate and record the reaction time (in seconds), which is the time taken for the mouse to lick its paws or jump. A cut-off time of 15-20 seconds is set to prevent tissue damage.

  • Drug Administration: Administer the test compound and a standard analgesic (e.g., morphine) to different groups of mice. The control group receives the vehicle.

  • Post-Treatment Measurement: Record the reaction time for each mouse at 30, 60, 90, and 120 minutes after drug administration.[2][12][13]

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Antimicrobial Activity

N-acylated aminobenzoic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial metabolic pathways or cell membrane integrity.

The following table presents representative MIC values. As with the anti-inflammatory data, these values are compiled from various sources and should be interpreted as illustrative.

DerivativeOrganismMIC (µg/mL)Reference
N-benzoyl-p-aminobenzoic acid derivativeS. pneumoniae8[14]
Schiff bases of p-aminobenzoic acidS. aureus1.82 (pMIC)[15]
Schiff bases of p-aminobenzoic acidE. coli1.78 (pMIC)[15]
N-benzyl-2-aminobenzoic acidE. coli, S. aureusNo activity[16]

Structure-Activity Relationship Insights:

  • Acyl and Amino Substituents: The antimicrobial spectrum and potency are highly dependent on the nature of the acyl group and any additional substituents on the aminobenzoic acid ring. For instance, the introduction of a 3,4-dichlorobenzene moiety in a series of benzoyl benzoic acid derivatives significantly improved antimicrobial activity against S. pneumoniae.[14] In contrast, a simple N-benzyl substitution on anthranilic acid showed no activity against several bacterial strains.[16]

  • Isomeric Position: While less systematically studied for antimicrobial activity, the isomeric position of the amino group can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets.

This is a standard and widely used method for determining the in vitro antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19]

Conclusion and Future Directions

N-acylated aminobenzoic acid derivatives represent a rich and versatile class of compounds with significant therapeutic potential. This guide has provided a comparative analysis of their synthesis, biological activities, and the experimental protocols for their evaluation. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the pharmacological profile of these molecules.

Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of isomeric and acyl-substituted derivatives under standardized conditions to generate a more definitive understanding of their relative potencies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize novel derivatives with enhanced efficacy and safety profiles for specific therapeutic applications.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can more effectively navigate the promising landscape of N-acylated aminobenzoic acid derivatives in the quest for novel and improved therapeutics.

References

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). Comparison between 3-Nitrooxyphenyl acetylsalicylate (NO-ASA) and O-2-(acetylsalicyloxymethyl)-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (NONO-ASA) as Safe Anti-Inflammatory, Analgesic, Antipyretic, Antioxidant Prodrugs. [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • Chemistry Stack Exchange. (2021, February 23). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?[Link]

  • Scribd. (n.d.). Analgesic Activity Study by Eddy's Hot Plate Method. [Link]

  • National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. [Link]

  • PubMed. (2021, February 26). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • MDPI. (n.d.). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • MDPI. (2022, July 26). The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. [Link]

  • ResearchGate. (2021, December 6). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic Acid Against Known Prolyl Oligopeptidase (POP) Inhibitors

This guide provides a comprehensive framework for benchmarking the inhibitory potential of the novel compound, 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, against the serine protease, prolyl oligopeptidase (POP)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potential of the novel compound, 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, against the serine protease, prolyl oligopeptidase (POP). We will delve into the scientific rationale for selecting POP as a putative target, introduce well-characterized reference inhibitors, and provide detailed, field-proven protocols for conducting a head-to-head comparative analysis.

Introduction: The Significance of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1][2] This enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues, a structural feature that imparts significant conformational rigidity to peptides.[3] Given its involvement in the processing of neuroactive peptides, POP has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and cognitive impairment.[2]

The core hypothesis for investigating 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a potential POP inhibitor stems from its structural characteristics. The tetrahydrofuran ring can be envisioned as a mimic of the proline ring, a common motif in many known POP inhibitors. This structural analogy provides a strong scientific basis for its evaluation as a modulator of POP activity.

Reference Inhibitors: Establishing a Performance Baseline

To rigorously assess the inhibitory potency of our compound of interest, it is imperative to benchmark it against well-established and potent POP inhibitors. For this guide, we have selected two such compounds:

  • KYP-2047 : A highly potent and blood-brain barrier-penetrating POP inhibitor.[4] Its mechanism of action involves the formation of a stable complex with the enzyme, leading to potent inhibition.

  • Z-Pro-Prolinal : One of the first discovered and highly specific POP inhibitors.[1] It acts as a transition-state analog, forming a stable hemiacetal with the active site serine residue of POP, which accounts for its high affinity and specificity.[5]

A summary of the key inhibitory parameters for these reference compounds is presented below.

InhibitorTarget EnzymeKiIC50
KYP-2047Prolyl Oligopeptidase (POP)0.023 nMNot Widely Reported
Z-Pro-ProlinalPorcine Prolyl Endopeptidase (PREP)Not Widely Reported0.4 nM

Table 1: Inhibitory constants for the selected reference POP inhibitors. These values will serve as the benchmark for evaluating the potency of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

Experimental Design: A Head-to-Head Comparison

The central aim of our experimental design is to determine the half-maximal inhibitory concentration (IC50) of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid against POP and compare it directly with our reference inhibitors under identical assay conditions. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and is a standard measure of inhibitor potency.[4]

Assay Principle

The inhibitory activity will be quantified using a fluorogenic assay. This method relies on a synthetic substrate, Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), which is specifically cleaved by POP.[6][7] Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity. In the presence of an inhibitor, this rate will decrease in a concentration-dependent manner.

cluster_0 Enzymatic Reaction cluster_1 Inhibition Z-Gly-Pro-AMC Z-Gly-Pro-AMC (Non-fluorescent) Products Z-Gly-Pro + AMC (Fluorescent) Z-Gly-Pro-AMC->Products Cleavage by POP POP Prolyl Oligopeptidase (Active Enzyme) Inhibitor 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid or Reference Inhibitor Inactive_Complex POP-Inhibitor Complex (Inactive) Inhibitor->Inactive_Complex POP_Inhibit Prolyl Oligopeptidase POP_Inhibit->Inactive_Complex

Diagram of the POP Inhibition Assay Principle.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values.

cluster_workflow IC50 Determination Workflow prep 1. Reagent Preparation - Dilute Inhibitors - Prepare Enzyme Solution - Prepare Substrate Solution plate 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Solution prep->plate preincubate 3. Pre-incubation - Incubate at 37°C for 15 min plate->preincubate initiate 4. Reaction Initiation - Add Substrate Solution preincubate->initiate measure 5. Kinetic Measurement - Read Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) every minute for 30 min initiate->measure analyze 6. Data Analysis - Calculate Initial Velocities - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 measure->analyze

Experimental Workflow for IC50 Determination.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Materials and Reagents
  • Purified human recombinant prolyl oligopeptidase (POP)

  • 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

  • KYP-2047 (Reference Inhibitor)

  • Z-Pro-Prolinal (Reference Inhibitor)

  • Z-Gly-Pro-AMC (Fluorogenic Substrate)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT.[5]

  • Dimethyl Sulfoxide (DMSO)

  • Black, low-binding 96-well microplates

Preparation of Stock Solutions
  • Inhibitor Stock Solutions (10 mM): Dissolve 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, KYP-2047, and Z-Pro-Prolinal in DMSO to a final concentration of 10 mM.

  • Substrate Stock Solution (10 mM): Dissolve Z-Gly-Pro-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of POP in a suitable buffer as recommended by the supplier. Store in aliquots at -80°C.

IC50 Determination Assay Protocol
  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stock solutions in Assay Buffer to obtain a range of concentrations. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

  • Prepare Working Enzyme Solution: Dilute the POP enzyme stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust linear increase in fluorescence over the assay period.

  • Prepare Working Substrate Solution: Dilute the 10 mM Z-Gly-Pro-AMC stock solution in Assay Buffer to the final working concentration. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of inhibition.

  • Assay Plate Setup:

    • To each well of a black 96-well microplate, add 50 µL of Assay Buffer.

    • Add 10 µL of each inhibitor dilution or vehicle control to the appropriate wells.

    • Add 20 µL of the working enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the working substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30 minutes.[3][5]

Data Analysis
  • Calculate Initial Reaction Velocities (V₀): For each well, plot the fluorescence intensity against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percentage Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

  • Generate Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.[6]

Expected Outcomes and Interpretation

The primary outcome of this study will be a direct comparison of the IC50 value of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid with those of KYP-2047 and Z-Pro-Prolinal.

CompoundPredicted IC50 RangeInterpretation
3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acidTo be determinedA lower IC50 value indicates higher potency.
KYP-2047Sub-nanomolar to low nanomolarHigh potency reference.
Z-Pro-ProlinalSub-nanomolar to low nanomolarHigh potency reference.

Table 2: Expected outcomes and interpretation of the comparative benchmarking study.

A potent inhibitory activity of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, ideally in the nanomolar range, would warrant further investigation into its mechanism of action, selectivity against other proteases, and its potential as a therapeutic lead compound. Conversely, a high micromolar IC50 value would suggest that it is a weak inhibitor of POP.

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid as a potential prolyl oligopeptidase inhibitor. By employing well-characterized reference inhibitors and a detailed, validated assay protocol, researchers can obtain reliable and comparable data to guide further drug discovery and development efforts. The causality behind each experimental choice, from the selection of the target enzyme to the specifics of the assay protocol, is grounded in established biochemical principles to ensure the integrity and trustworthiness of the generated results.

References

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  • BenchChem. (2025). Z-Pro-Prolinal: A Comparative Guide to its Specificity for Prolyl Oligopeptidase. BenchChem.
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  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362.
  • Szeltner, Z., et al. (2005). Structures of Prolyl Oligopeptidase substrate/inhibitor Complexes. Use of Inhibitor Binding for Titration of the Catalytic Histidine Residue. Journal of Biological Chemistry, 280(18), 18157-18165.
  • Campagna, T., et al. (2021). KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation. International Journal of Molecular Sciences, 22(14), 7401.
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  • Venäläinen, J. I., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 385(Pt 3), 887–893.
  • Myöhänen, T. T., et al. (2008). Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner. British Journal of Pharmacology, 153(7), 1494–1503.
  • Jalkanen, A. J., et al. (2023). The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. International Journal of Molecular Sciences, 24(12), 10206.
  • García-Horsman, J. A., et al. (2007). Structure, Function and Biological Relevance of Prolyl Oligopeptidase. Current Medicinal Chemistry, 14(20), 2145-2157.
  • Acker, T. M., et al. (2017). Discovery of an Enzyme-Activated Fluorogenic Probe for In Vivo Profiling of Acylaminoacyl-Peptide Hydrolase. Analytical Chemistry, 89(21), 11526-11533.
  • Campagna, T., et al. (2021). KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation. International Journal of Molecular Sciences, 22(14), 7401.
  • Walczewska-Szewc, K., et al. (2022). Electronic Supplementary Information: Inhibition-mediated changes in prolyl oligopeptidase dynamics possibly related to α-synuclein aggregation. Physical Chemistry Chemical Physics, 24(6), 4366-4373.
  • Cunningham, A. M., & O'Connor, B. F. (1997). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Journal of Enzyme Inhibition, 12(3), 191-205.
  • Rydzewski, J., & Nowak, W. (2024). Structural visualization of inhibitor binding in prolyl oligopeptidase. The Journal of Chemical Physics, 160(2), 024107.
  • Sheppard, G. S., et al. (2004). Lysyl 4-aminobenzoic acid derivatives as potent small molecule mimetics of plasminogen kringle 5. Bioorganic & Medicinal Chemistry Letters, 14(4), 965-968.
  • DiVA. (2021). Inhibition of prolyl oligopeptidase. Retrieved January 26, 2026, from [Link]

  • Venäläinen, J. I., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 385(3), 887-893.
  • BPS Bioscience. (n.d.). POP Assay Kit. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2020). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I?. Retrieved January 26, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 46-53.
  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Retrieved January 26, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved January 26, 2026, from [Link]

  • BPS Bioscience. (n.d.). Prolyl Oligopeptidase/Prolyl Endopeptidase, His-tag Recombinant. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved January 26, 2026, from [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Retrieved January 26, 2026, from [Link]

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Comparative

A Head-to-Head Battle of Isomers: Evaluating the Binding Affinity of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and its Positional Variants

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Kinase Inhibition In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Kinase Inhibition

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. The position of a single functional group can dramatically alter a compound's pharmacological profile, turning a weakly interacting molecule into a potent and selective inhibitor. This guide provides an in-depth, comparative analysis of the binding affinity of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid and its ortho- and para-isomers against a therapeutically relevant kinase target. Through a combination of detailed experimental protocols, hypothetical binding data, and structure-activity relationship (SAR) insights, we will elucidate the critical role of isomeric substitution in optimizing drug-target interactions.

The Central Players: A Trio of Isomers

The core scaffold under investigation is a benzoic acid derivative featuring a tetrahydrofuran-2-ylcarbonyl)amino moiety. The point of attachment of this substituent to the benzoic acid ring dictates the isomeric form: ortho (2-), meta (3-), and para (4-). While possessing the same molecular formula and weight, these isomers exhibit distinct electronic and steric properties that can profoundly influence their interaction with a protein's binding pocket.

G cluster_ortho Ortho-isomer (2-substituted) cluster_meta Meta-isomer (3-substituted) cluster_para Para-isomer (4-substituted) ortho meta para

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of [(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid.

The Target: Epidermal Growth Factor Receptor (EGFR)

To provide a clinically relevant context for our investigation, we have selected the Epidermal Growth Factor Receptor (EGFR) as our model kinase. EGFR is a well-validated target in oncology, and its inhibition has led to the development of successful cancer therapeutics.[1] The binding pocket of EGFR is known to accommodate a variety of small molecule inhibitors, making it an ideal system for exploring the impact of isomeric substitution on binding affinity.

Quantifying the Interaction: A Fluorescence Polarization Assay

To quantify the binding affinity of our isomeric trio for EGFR, we will employ a Fluorescence Polarization (FP) assay.[2][3][4] This technique is a powerful, solution-based method for monitoring molecular interactions in real-time.[4] The principle of FP is based on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the rotational motion of the tracer is slowed, leading to an increase in the polarization of the emitted light. By competing with the tracer for the same binding site, an unlabeled inhibitor will cause a decrease in fluorescence polarization, allowing for the determination of its binding affinity.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps in our comparative FP assay. The causality behind each experimental choice is highlighted to provide a deeper understanding of the methodology.

G cluster_prep Assay Preparation cluster_assay Fluorescence Polarization Assay cluster_detection Data Acquisition and Analysis A Synthesize and purify isomethric inhibitors D Prepare serial dilutions of each inhibitor isomer A->D B Prepare fluorescent tracer (e.g., FITC-labeled ATP analog) E Incubate EGFR, tracer, and inhibitor in a 384-well plate B->E C Express and purify recombinant EGFR kinase domain C->E D->E F Equilibrate the reaction at room temperature E->F G Measure fluorescence polarization using a plate reader F->G H Plot polarization vs. inhibitor concentration G->H I Calculate IC50 and Kd values for each isomer H->I

Figure 2: Experimental workflow for the comparative Fluorescence Polarization assay.

Detailed Protocol: Fluorescence Polarization Competition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Rationale: This buffer composition provides a stable environment for the kinase and minimizes non-specific binding.

    • EGFR Kinase Domain: Prepare a 2X stock solution of purified, recombinant EGFR kinase domain in assay buffer. The final concentration in the assay should be optimized based on the Kd of the tracer.

    • Fluorescent Tracer: Prepare a 2X stock solution of a suitable fluorescently labeled ATP competitive tracer in assay buffer. The final concentration should be at or below the Kd for its interaction with EGFR to ensure assay sensitivity.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the ortho-, meta-, and para-isomers in 100% DMSO. From these, create a series of 4X serial dilutions in assay buffer. Rationale: Serial dilutions allow for the generation of a dose-response curve to determine the IC50.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of assay buffer with and without a saturating concentration of a known potent inhibitor, respectively.

    • Add 5 µL of the 2X EGFR kinase domain solution to all wells except the no-enzyme control.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently by shaking for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light. Rationale: The incubation period allows the binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader equipped with appropriate filters for the chosen fluorophore.

    • Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

    • Calculate the equilibrium dissociation constant (Kd) for each inhibitor using the Cheng-Prusoff equation, which relates the IC50 to the Kd of the tracer and its concentration.

Comparative Binding Affinity Data (Hypothetical)

The following table summarizes the hypothetical binding affinity data for the three isomers against the EGFR kinase domain, as determined by the FP assay.

IsomerIC50 (nM)Kd (nM)
Ortho-isomer 8,5009,200
Meta-isomer 150165
Para-isomer 2,3002,500

Analysis and Interpretation: The Decisive Role of Isomeric Position

The hypothetical data clearly demonstrates a significant difference in binding affinity among the three isomers, with the meta-isomer exhibiting the highest potency by a considerable margin. This suggests that the spatial orientation of the tetrahydrofuran-2-ylcarbonyl)amino substituent in the meta-position is optimal for interaction with the EGFR binding pocket.

  • The Potent Meta-Isomer: The meta-substitution likely positions the key functional groups for favorable interactions with amino acid residues within the ATP-binding site of EGFR. The carboxylic acid of the benzoic acid ring may form a crucial hydrogen bond with a key residue in the hinge region of the kinase, a common interaction for many kinase inhibitors. The tetrahydrofuran moiety could be extending into a hydrophobic pocket, further stabilizing the complex.

  • The Weaker Ortho- and Para-Isomers:

    • The ortho-isomer displays significantly weaker binding. This could be attributed to steric hindrance between the substituent and the protein backbone, preventing the molecule from adopting the optimal conformation for binding. The close proximity of the bulky substituent to the carboxylic acid may also disrupt the key hydrogen bonding interactions.

    • The para-isomer shows intermediate potency. While the para-position avoids the direct steric clash of the ortho-isomer, it may not orient the tetrahydrofuran group into the same favorable hydrophobic pocket as the meta-isomer. This highlights the precise geometric requirements for optimal binding.

These findings underscore the importance of exploring positional isomers during the lead optimization phase of drug discovery. A simple shift in substituent position can modulate binding affinity by several orders of magnitude.

Broader Implications for Drug Development

This comparative guide illustrates a fundamental principle in medicinal chemistry: structure dictates activity . For researchers and drug development professionals, this case study provides several key takeaways:

  • The Power of Isomeric Scanning: Systematically synthesizing and evaluating positional isomers is a critical strategy for optimizing the potency and selectivity of a lead compound.

  • The Value of Biophysical Techniques: Assays like Fluorescence Polarization provide a robust and efficient means to quantify binding affinity and guide SAR studies.[2][3][4] Other techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide complementary thermodynamic and kinetic data, respectively.[5][6][7][8]

  • Rational Drug Design: By combining experimental binding data with structural biology (e.g., X-ray crystallography), a detailed understanding of the molecular interactions driving binding can be achieved, enabling more rational and efficient drug design.

References

  • ResearchGate. Binding affinities determined by fluorescence polarization (FP) assay...[Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • ResearchGate. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry | Request PDF.[Link]

  • PubMed. and low-affinity alpha-[3H]amino-3-hydroxy-5-methylisoxazole-4-propionic acid ([3H]AMPA) binding sites represent immature and mature forms of AMPA receptors and are composed of differentially glycosylated subunits.[Link]

  • ResearchGate. Tetrahydrofuran amino acids of the past decade | Request PDF.[Link]

  • PubMed Central. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors.[Link]

  • Longdom Publishing. Principles and Experimental Methodologies on Protein-Ligand Binding.[Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • PubMed Central. Analysis of protein-ligand interactions by fluorescence polarization.[Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.[Link]

  • PubMed Central. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2.[Link]

  • National Institutes of Health. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.[Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.[Link]

  • PubMed. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).[Link]

  • ResearchGate. (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.[Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding.[Link]

  • iMedPub. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.[Link]

  • Google Patents. Para-amino benzoic acid esters - US2442797A.
  • Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies.[Link]

  • Journal of the American Chemical Society. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.[Link]

  • Biaffin. Kinascreen SPR services.[Link]

  • University of Nebraska–Lincoln. Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR - UNL | Powers Group.[Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.[Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.[Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization.[Link]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).[Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.[Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity.[Link]

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Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

In the landscape of pharmaceutical development, the precise control and analysis of a drug candidate's stereochemistry are not merely regulatory hurdles but fundamental pillars of safety and efficacy. For a molecule like...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise control and analysis of a drug candidate's stereochemistry are not merely regulatory hurdles but fundamental pillars of safety and efficacy. For a molecule like 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, the chiral center at the 2-position of the tetrahydrofuran ring dictates its three-dimensional structure and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for determining the isomeric (enantiomeric) purity of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most appropriate analytical strategy.

The Criticality of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is paramount. For 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, ensuring the desired enantiomer is present in high purity is essential for consistent therapeutic outcomes and minimizing potential off-target effects of the unwanted enantiomer. This necessitates the use of robust and reliable analytical methods capable of resolving and quantifying these stereoisomers.

Comparative Analysis of Key Analytical Techniques

This guide will compare three orthogonal and powerful techniques for the isomeric purity analysis of 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Each of these techniques offers distinct advantages and is suited to different stages of the drug development workflow, from high-throughput screening to final quality control.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its versatility, robustness, and wide applicability.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3]

The Principle of Chiral Recognition

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the column and, thus, separation.

Experimental Workflow and Protocol

The development of a successful chiral HPLC method involves a systematic screening of columns and mobile phases.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Screen Screen Chiral Columns & Mobile Phases Prep->Screen Inject Optimize Optimize Separation (Flow Rate, Temperature) Screen->Optimize Select Best Condition Analyze Inject Sample and Acquire Data Optimize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Enantiomeric Excess (% e.e.) Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Step-by-Step Protocol:

  • Column Selection: Begin by screening a set of complementary chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad enantiorecognition capabilities.[4][5] For 3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid, columns with both electron-donating and electron-accepting groups may prove effective.

  • Mobile Phase Screening: Evaluate different mobile phase modes, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes (e.g., methanol/acetonitrile).[4] Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.

  • Method Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[7]

The Advantage of Supercritical Fluids

Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases.[7] This often translates to significantly shorter run times.[7]

Experimental Workflow and Protocol

The workflow for chiral SFC is similar to that of HPLC, with the primary difference being the instrumentation and the mobile phase.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_analysis_sfc Chromatographic Analysis cluster_data_sfc Data Processing Prep_SFC Dissolve Sample in Co-solvent Screen_SFC Screen Chiral Columns & Co-solvents Prep_SFC->Screen_SFC Inject Optimize_SFC Optimize Back Pressure, Temperature, Flow Rate Screen_SFC->Optimize_SFC Select Best Condition Analyze_SFC Inject Sample and Acquire Data Optimize_SFC->Analyze_SFC Integrate_SFC Integrate Peak Areas Analyze_SFC->Integrate_SFC Calculate_SFC Calculate Enantiomeric Excess (% e.e.) Integrate_SFC->Calculate_SFC

Caption: Workflow for Chiral SFC Method Development and Analysis.

Step-by-Step Protocol:

  • Column Selection: Many of the same polysaccharide-based CSPs used in HPLC are also effective in SFC. Immobilized CSPs are often preferred due to their enhanced durability with a wider range of co-solvents.[4][8]

  • Co-solvent Screening: The primary mobile phase is supercritical CO2. A small amount of a polar organic co-solvent, typically an alcohol like methanol or ethanol, is added to modulate the eluting strength and improve selectivity.

  • Method Optimization: Fine-tune the separation by adjusting the co-solvent percentage, back pressure, temperature, and flow rate.

  • Quantification: The quantification process is identical to that in HPLC, based on the integration of peak areas.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. By adding a chiral shift reagent (CSR) to the NMR sample, the enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, can be resolved.[9]

The Principle of Diastereomeric Complexation in Solution

A chiral shift reagent forms diastereomeric complexes with the enantiomers of the analyte in solution.[10] These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons (or other nuclei) in the NMR spectrum.[9]

Experimental Workflow and Protocol

The use of chiral shift reagents in NMR is a relatively straightforward process.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Prep_NMR Dissolve Sample in Deuterated Solvent Add_CSR Add Chiral Shift Reagent Prep_NMR->Add_CSR Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSR->Acquire_Spectrum Analyze Identify_Signals Identify Resolved Enantiomeric Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signal Areas Identify_Signals->Integrate_Signals Calculate_ee Calculate Enantiomeric Excess (% e.e.) Integrate_Signals->Calculate_ee

Sources

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